Trimethylammonium chloride-d10
Description
The exact mass of the compound Trimethyl-d9-amine deuteriochloride, 98 atom % D is 105.1129445 g/mol and the complexity rating of the compound is 8. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2H)chlorane;1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3,3D3;/hD | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYJELPVAFJOGJ-HMROAWRFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H].[2H]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745687 | |
| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--(~2~H)hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107766-37-0 | |
| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--(~2~H)hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 107766-37-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Trimethylammonium Chloride-d10: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylammonium chloride-d10 is the deuterated form of trimethylammonium chloride, an endogenous metabolite. In the realm of advanced scientific research, particularly in pharmacology, metabolomics, and drug development, stable isotope-labeled compounds like this compound are indispensable tools. The substitution of ten hydrogen atoms with deuterium (B1214612) provides a distinct mass shift, making it an ideal internal standard for quantitative analyses by mass spectrometry and a useful tracer for metabolic studies. This technical guide provides an in-depth overview of this compound, including its chemical properties, applications, and detailed experimental protocols for its use in various analytical platforms.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research. The following table summarizes its key characteristics.
| Property | Value |
| Chemical Formula | C₃D₁₀ClN |
| Molecular Weight | 105.63 g/mol [1] |
| Synonyms | Trimethylamine:DCl (D₁₀, 98%), Methan-d3-amine, N,N-di(methyl-d3)-, hydrochloride-d, Trimethylammonium chloride-d9[1][2] |
| CAS Number | 107766-37-0 (Labeled)[1] |
| Appearance | Crystalline Powder |
| Color | White to slightly cream |
| Solubility | Soluble in water and ethanol, slightly soluble in chloroform, insoluble in ether |
| Storage Temperature | Store at room temperature away from light and moisture[1] |
Applications in Research
The primary application of this compound in a research setting is as an internal standard for the accurate quantification of its non-deuterated counterpart, trimethylammonium chloride (choline), and related metabolites in biological matrices.[3] Its use helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the reliability and accuracy of analytical data. It is also employed as a tracer to study the pharmacokinetics and metabolic pathways of choline (B1196258).[3]
Experimental Protocols
Detailed methodologies are essential for the successful implementation of analytical techniques. This section provides step-by-step protocols for the use of this compound as an internal standard in LC-MS/MS, GC-MS, and NMR spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the sensitive and selective quantification of small molecules in complex biological samples.
Sample Preparation (Human Plasma)
-
Thawing: Thaw frozen human plasma samples on ice.
-
Spiking with Internal Standard: To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration, typically in the range of 1-10 µM).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size). |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid. |
| Gradient | 5% B to 60% B over 5 minutes, hold at 60% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. (This is an example and should be optimized). |
| Flow Rate | 0.3 mL/min. |
| Injection Volume | 5 µL. |
| Mass Spectrometer | Triple quadrupole mass spectrometer. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| MRM Transitions | For Trimethylammonium (Choline): To be determined by direct infusion. For Trimethylammonium-d10: To be determined by direct infusion. |
| Collision Energy (CE) | To be optimized for each transition. |
| Cone Voltage | To be optimized. |
Data Analysis
Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like trimethylammonium chloride, derivatization is necessary to increase their volatility.
Sample Preparation and Derivatization (Urine)
-
Sample Collection: Collect urine samples and store them at -80°C until analysis.
-
Thawing and Centrifugation: Thaw samples on ice and centrifuge at 10,000 rpm for 5 minutes to remove particulate matter.
-
Internal Standard Spiking: To 200 µL of urine supernatant, add 20 µL of this compound internal standard solution.
-
Derivatization:
-
Add 50 µL of pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
Incubation: Cap the vials tightly and incubate at 70°C for 1 hour.
-
Cooling and Transfer: Cool the samples to room temperature and transfer the derivatized solution to a GC-MS autosampler vial.
GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC System | Gas chromatograph coupled to a mass spectrometer. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). |
| Injector | Splitless mode. |
| Injector Temperature | 250°C. |
| Oven Program | Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. (This is an example and should be optimized). |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| Mass Spectrometer | Single quadrupole or time-of-flight (TOF) mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | m/z 50-550. |
| Selected Ions | For derivatized Trimethylammonium (Choline): To be determined from the mass spectrum. For derivatized Trimethylammonium-d10: To be determined from the mass spectrum. |
Data Analysis
Quantification is performed by comparing the peak area ratio of the selected ion for the analyte to that of the internal standard against a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of metabolites in biological samples.
Sample Preparation (Cell Extracts)
-
Cell Harvesting: Harvest cells and quench metabolism by flash-freezing in liquid nitrogen.
-
Extraction: Perform a dual-phase extraction using a methanol:chloroform:water (1:1:1) solvent system.
-
Phase Separation: Centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases.
-
Drying: Evaporate the polar phase to dryness under vacuum.
-
Reconstitution: Reconstitute the dried polar extract in a known volume of D₂O containing a known concentration of this compound as an internal standard and a chemical shift reference (e.g., DSS or TSP).
-
Transfer to NMR Tube: Transfer the reconstituted sample to an NMR tube.
NMR Acquisition and Processing
| Parameter | Condition |
| Spectrometer | High-field NMR spectrometer (e.g., 600 MHz or higher). |
| Nucleus | ¹H. |
| Pulse Sequence | 1D NOESY with presaturation for water suppression (e.g., noesygppr1d). |
| Acquisition Time | 2-4 seconds. |
| Relaxation Delay | 5 seconds. |
| Number of Scans | 64-256 (depending on sample concentration). |
| Processing | Fourier transformation, phase correction, and baseline correction. |
Data Analysis
The concentration of the analyte (trimethylammonium/choline) is determined by comparing the integral of a characteristic resonance of the analyte to the integral of the known concentration of the this compound internal standard, taking into account the number of protons contributing to each signal.
Signaling Pathways
The non-deuterated form of this compound, choline, is a vital nutrient that plays a crucial role in several key metabolic and signaling pathways.
Choline Metabolism
Choline is metabolized through a series of enzymatic reactions to synthesize essential phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, which are critical components of cell membranes. It is also a precursor for the neurotransmitter acetylcholine (B1216132) and can be oxidized to betaine, a methyl donor involved in one-carbon metabolism.[3]
Caption: Overview of the major pathways of choline metabolism.
Acetylcholine Synthesis and Signaling
Acetylcholine is a critical neurotransmitter synthesized from choline and acetyl-CoA in cholinergic neurons. Upon release into the synaptic cleft, it binds to nicotinic and muscarinic receptors on the postsynaptic membrane, initiating a signal transduction cascade. The signal is terminated by the enzymatic degradation of acetylcholine by acetylcholinesterase.
Caption: Synthesis, release, and signaling of the neurotransmitter acetylcholine.
Conclusion
This compound is a powerful and versatile tool for researchers in various scientific disciplines. Its utility as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies is well-established. By providing detailed experimental protocols and an overview of the relevant biological pathways, this technical guide aims to facilitate the effective application of this compound in advancing scientific knowledge and drug development. Adherence to these methodologies will contribute to the generation of high-quality, reproducible data, which is the cornerstone of scientific progress.
References
In-Depth Technical Guide to Trimethylammonium Chloride-d10
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Trimethylammonium chloride-d10, a crucial tool in metabolic research and quantitative analysis.
Core Chemical Properties
This compound, the deuterated analog of trimethylammonium chloride, is a stable, isotopically labeled compound essential for a range of biochemical and analytical applications. Its physical and chemical properties are summarized below. While specific experimental data for the d10 isotopologue is not widely published, the properties of the non-deuterated form provide a reliable estimate.
| Property | Value | Source |
| Chemical Formula | C₃HD₉N·Cl | N/A |
| Molecular Weight | 105.63 g/mol | [1] |
| CAS Number | 107766-37-0 | [1][2] |
| Appearance | White to off-white solid/crystals | [3] |
| Melting Point | 273-278 °C (decomposes) (for non-deuterated) | [4][5] |
| Boiling Point | Decomposes | [5] |
| Solubility | Soluble in water and ethanol. Insoluble in ether. | |
| pH | ~5 (100 g/L in H₂O at 20 °C) (for non-deuterated) | [4] |
| Storage Temperature | Room temperature, away from light and moisture | [1][2] |
Synthesis Protocol
The synthesis of this compound can be adapted from established methods for the preparation of deuterated methylamines and their hydrochloride salts.[4][6][7][8] A common approach involves the reaction of a deuterated methylating agent with a suitable amine precursor, followed by conversion to the hydrochloride salt.
A plausible synthetic route is as follows:
-
N-deuteromethylation of a protected benzylamine (B48309): Start with a protected benzylamine, such as N-Boc-benzylamine.
-
Reaction with a deuterated methylating agent: React the protected benzylamine with a deuterated methylating agent like deuterated methyl tosylate (TsOCD₃) in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent.[8] This introduces one deuterated methyl group.
-
Deprotection: Remove the protecting group (e.g., Boc group with an acid like HCl in ethyl acetate) to yield deuterated N-methylbenzylamine hydrochloride.
-
Iterative N-deuteromethylation: Repeat the N-deuteromethylation and deprotection steps as necessary to introduce additional deuterated methyl groups, ultimately forming trimethylamine-d9.
-
Formation of the hydrochloride salt: Treat the resulting trimethylamine-d9 with deuterated hydrochloric acid (DCl) to yield this compound.
Experimental Workflow for Synthesis:
Application in Quantitative Analysis: Internal Standard in LC-MS/MS
This compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of choline (B1196258) and its metabolites, such as trimethylamine (B31210) N-oxide (TMAO).[9][10][11][12][13][14][15][16] The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[9][10][11][12][13][14][15][16]
Experimental Protocol: Quantification of TMAO in Plasma
This protocol outlines a general procedure for the quantification of TMAO in human plasma using this compound as an internal standard.
1. Sample Preparation:
-
Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a solution of this compound in a protein-precipitating solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like TMAO.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) in water) and an organic solvent (e.g., acetonitrile) is typically employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive ion electrospray ionization (ESI+) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
3. Quantification:
-
A calibration curve is constructed by analyzing standards with known concentrations of TMAO and a fixed concentration of the internal standard.
-
The ratio of the peak area of the analyte (TMAO) to the peak area of the internal standard (Trimethylammonium-d9) is plotted against the concentration of the analyte.
-
The concentration of TMAO in the unknown samples is then determined from this calibration curve.
Experimental Workflow for Quantitative Analysis:
Role in Signaling Pathways
This compound serves as a valuable tracer for studying the metabolic pathways of choline and its derivatives, which are involved in numerous critical signaling cascades.
Choline Metabolism
Choline is an essential nutrient that is a precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) and the membrane phospholipids (B1166683) phosphatidylcholine and sphingomyelin.[18] It is also a major source of methyl groups for methylation reactions.
The metabolic fate of choline can be traced using this compound. The deuterated methyl groups are incorporated into various downstream metabolites, allowing for their sensitive and specific detection by mass spectrometry. This enables researchers to study the dynamics of choline uptake, utilization, and turnover in various biological systems.
Trimethylamine N-Oxide (TMAO) Signaling Pathway
Dietary choline can be metabolized by gut microbiota to trimethylamine (TMA), which is then absorbed and oxidized in the liver to form trimethylamine N-oxide (TMAO).[19] Elevated levels of TMAO have been linked to an increased risk of cardiovascular diseases.[19][20]
TMAO is known to activate pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.[21][22] This leads to the production of inflammatory cytokines and the promotion of atherosclerosis.
The use of this compound allows for precise tracing of the conversion of choline to TMA and subsequently to TMAO, providing a powerful tool to investigate the factors that influence this pathway and its downstream effects on cellular signaling.
References
- 1. echemi.com [echemi.com]
- 2. Trimethylamine:dcl (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1817-5 [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN112159324B - Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc - Google Patents [patents.google.com]
- 5. santos.com [santos.com]
- 6. CN102190587A - Method and process for synthesizing and producing deuterated methylamine and salts thereof - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of LC-MS/MS and Enzymatic Methods for the Determination of Total Choline and Total Carnitine in Infant Formula and Milk Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cdn.amegroups.cn [cdn.amegroups.cn]
- 22. Impact of trimethylamine N-oxide (TMAO) metaorganismal pathway on cardiovascular disease - Zhao - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
An In-depth Technical Guide to the Synthesis and Characterization of Trimethylammonium Chloride-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Trimethylammonium chloride-d10, a crucial deuterated internal standard for quantitative analysis in various scientific disciplines, including drug development and metabolomics. This document details a feasible synthesis protocol, outlines key characterization methods, and presents expected analytical data in a structured format.
Introduction
This compound, with the chemical formula [(CD₃)₃ND]Cl, is the fully deuterated isotopologue of trimethylammonium chloride. The replacement of hydrogen atoms with deuterium (B1214612) provides a distinct mass signature, making it an ideal internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its use allows for precise quantification of its non-deuterated counterpart and other related analytes in complex biological matrices by correcting for variations in sample preparation and instrument response.
Synthesis of this compound
A robust method for the synthesis of this compound involves a two-step process: first, the preparation of trimethylamine-d9, followed by its conversion to the hydrochloride salt using deuterated hydrochloric acid. This approach is adapted from the established synthesis of unlabeled trimethylamine.
Experimental Protocol: Synthesis of Trimethylamine-d9
This procedure is based on the reaction of deuterated paraformaldehyde and deuterated ammonium (B1175870) chloride.
Materials:
-
Paraformaldehyde-d₂ ((CD₂O)n)
-
Ammonium chloride-d₄ (ND₄Cl)
-
Anhydrous solvent (e.g., a high-boiling point ether)
-
Sodium hydroxide (B78521) (NaOH) solution (for liberation of the free amine)
-
Drying agent (e.g., potassium hydroxide pellets)
Procedure:
-
In a dry reaction flask equipped with a mechanical stirrer and a reflux condenser, combine paraformaldehyde-d₂ and ammonium chloride-d₄ in a suitable molar ratio (a slight excess of the formaldehyde (B43269) source is often used).
-
Add an anhydrous, high-boiling point solvent to create a slurry.
-
Heat the reaction mixture under reflux with vigorous stirring for several hours. The reaction progress can be monitored by the evolution of gas (CO₂ and D₂O).
-
After the reaction is complete, cool the mixture to room temperature. The product, trimethylamine-d9 hydrochloride, will be present in the reaction mixture.
-
To isolate the free trimethylamine-d9, carefully add a concentrated solution of sodium hydroxide to the cooled reaction mixture. This will liberate the volatile trimethylamine-d9 gas.
-
Pass the evolved gas through a drying tube containing a suitable drying agent, such as potassium hydroxide pellets, to remove any moisture.
-
The dry trimethylamine-d9 gas can then be collected in a cold trap or dissolved in a suitable solvent for the next step.
Experimental Protocol: Synthesis of this compound
Materials:
-
Trimethylamine-d9 ((CD₃)₃N)
-
Deuterated hydrochloric acid (DCl) in D₂O or as a gas
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the collected trimethylamine-d9 in anhydrous diethyl ether in a flask cooled in an ice bath.
-
Slowly add a stoichiometric amount of deuterated hydrochloric acid (DCl) solution or bubble DCl gas through the solution with stirring.
-
A white precipitate of this compound will form immediately.
-
Continue stirring in the ice bath for a short period to ensure complete reaction.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₃D₁₀ClN |
| Molecular Weight | 105.63 g/mol |
| CAS Number | 107766-37-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, methanol, ethanol |
| Melting Point | Approximately 273-278 °C (decomposes) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of the compound.
-
¹H NMR Spectroscopy: Due to the complete deuteration of the methyl groups and the exchangeable nature of the ammonium proton with a deuterated solvent (like D₂O), a ¹H NMR spectrum of pure this compound is expected to show no significant signals. The absence of proton signals is a strong indicator of high isotopic enrichment.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide characteristic signals for the carbon atoms of the deuterated methyl groups. Due to the coupling between the ¹³C nucleus and the attached deuterium atoms (spin I = 1), the signal for the -CD₃ groups is expected to appear as a multiplet (a septet, following the 2nI+1 rule where n=3 and I=1).
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (JC-D) (Hz) |
| -CD₃ | ~45-50 | Septet | ~20-22 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic composition of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this ionic compound.
Expected Mass Spectrometry Data:
The positive ion ESI mass spectrum is expected to show a prominent peak corresponding to the trimethylammonium-d10 cation [(CD₃)₃ND]⁺.
| Ion | Calculated Exact Mass (m/z) |
| [(CD₃)₃ND]⁺ | 70.1449 |
The fragmentation pattern in tandem MS (MS/MS) of the parent ion can further confirm the structure. Characteristic fragmentation of quaternary ammonium salts involves the neutral loss of a deuterated alkane (e.g., methane-d4) or Hofmann elimination.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, nitrogen, and hydrogen (in this case, primarily deuterium). The results should be consistent with the calculated values for the deuterated compound.
Calculated Elemental Composition for C₃D₁₀ClN:
| Element | Percentage (%) |
| Carbon | 34.11 |
| Deuterium | 19.04 |
| Chlorine | 33.56 |
| Nitrogen | 13.27 |
Visualized Workflows
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical principles and utilizes commercially available deuterated starting materials. The outlined characterization methods, including NMR spectroscopy and mass spectrometry, are essential for verifying the successful synthesis and ensuring the high isotopic purity required for its application as an internal standard in quantitative analytical studies. Researchers and drug development professionals can utilize this guide to produce and validate high-quality this compound for their specific research needs.
Trimethylammonium Chloride-d10: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, Trimethylammonium chloride-d10 serves as a crucial deuterated standard in a variety of analytical and metabolic studies. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as its role as a tracer in metabolic research.
Core Properties of this compound
Quantitative data for this compound is summarized in the table below, providing a quick reference for its key physical and chemical properties.
| Property | Value |
| CAS Number | 107766-37-0[1] |
| Molecular Weight | 105.63 g/mol [1] |
| Chemical Formula | (CD₃)₃N·DCl[1] |
| Synonyms | Trimethylamine:DCl (D10, 98%)[1], Methan-d3-amine, N,N-di(methyl-d3)-, hydrochloride-d[1], Trimethyl-D9-amine hydrochloride deuterium[2] |
| Primary Applications | Synthetic Intermediate[1], Tracer, Internal Standard for NMR, GC-MS, or LC-MS analysis[3] |
Application in Quantitative Analysis: LC-MS Internal Standard
Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in LC-MS/MS bioanalysis. Their use helps to compensate for sample-to-sample variability during extraction and potential matrix effects during ionization.
Detailed Experimental Protocol: Use as an Internal Standard in LC-MS
This protocol outlines a general procedure for using this compound as an internal standard for the quantification of an analogous analyte in a biological matrix.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the non-labeled analyte (e.g., trimethylammonium chloride) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analyte stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range in the same manner.
-
-
Sample Preparation and Extraction:
-
To a fixed volume of each calibration standard, QC sample, and unknown sample, add a fixed volume of the this compound internal standard working solution. The concentration of the internal standard should be consistent across all samples.
-
Perform a protein precipitation extraction by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
-
Vortex the samples to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto an appropriate LC column for chromatographic separation.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
The Deuterium Switch: An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substitution of hydrogen (¹H) with its stable, heavier isotope, deuterium (B1214612) (²H or D), in a molecule—a process known as deuteration—is a subtle yet powerful strategy in medicinal chemistry and drug development. This seemingly minor structural modification, adding a single neutron, can significantly alter the physicochemical properties of a compound without changing its fundamental chemical structure.[1] These alterations, primarily driven by the kinetic isotope effect (KIE), can lead to profound improvements in a drug's metabolic stability, pharmacokinetic profile, and overall therapeutic efficacy.[2][3] This technical guide provides a comprehensive exploration of the core physical and chemical properties of deuterated compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts to empower researchers in leveraging the "deuterium switch."
I. Core Principles: The Physical and Chemical Foundations of Deuteration
The unique properties of deuterated compounds stem from the twofold increase in the mass of deuterium compared to protium.[4] This mass difference is the primary driver of the observable changes in bond strength, vibrational energy, and, consequently, reaction kinetics.
Physical Properties: A Quantitative Comparison
The increased mass of deuterium leads to tangible differences in the physical properties of deuterated molecules compared to their protiated counterparts. These differences, while often small, can be significant in various applications. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the C-D bond.[1][5][6]
| Property | Protium Compound (C-H) | Deuterated Compound (C-D) | Key Implications |
| Bond Dissociation Energy | Lower | Higher (~1.2 kcal/mol stronger)[6] | Increased bond stability, slower enzymatic cleavage.[5] |
| Bond Length | Longer | Shorter (~0.005 Å shorter)[7] | Subtle changes in molecular geometry. |
| Vibrational Frequency (Stretching) | Higher (~3000 cm⁻¹)[8] | Lower (~2100-2200 cm⁻¹)[8][9] | Basis for the Kinetic Isotope Effect, allows for differentiation by IR spectroscopy. |
| Melting Point | Lower | Generally Higher[10][11] | Altered crystal packing and intermolecular forces. |
| Boiling Point | Lower | Generally Higher[10][11] | Stronger intermolecular interactions in the liquid phase.[12] |
| Density | Lower | Higher[11][13] | Increased molecular weight in a similar volume. |
| Lipophilicity (ΔlogPoct) | Higher | Weaker (ΔlogPoct = -0.006)[7] | Minor changes in solubility and membrane permeability. |
Chemical Properties: The Kinetic Isotope Effect and Beyond
The most significant consequence of deuteration in a chemical context is the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[14] In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond in the rate-determining step.[3] Due to the higher bond dissociation energy of the C-D bond, its enzymatic cleavage is significantly slower than that of a C-H bond.[3]
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step, with typical values for deuterium KIEs ranging from 2 to 7.[1] A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step.[15]
The practical implications of the KIE in drug development are profound:
-
Improved Metabolic Stability: By strategically replacing hydrogens at sites of metabolic attack with deuterium, the rate of drug metabolism can be slowed, leading to a longer half-life and increased systemic exposure.[7][16]
-
Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of harmful byproducts.[16][17]
-
Enhanced Therapeutic Profile: A more stable pharmacokinetic profile can lead to less frequent dosing, improved patient compliance, and a better safety margin.[3][17]
Deuteration can also influence the acidity of a compound. The pKa of a deuterated acid is generally slightly higher than its protiated analog. This is due to the stronger C-D bond, which makes the deuterium less likely to be donated.
II. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of deuterated compounds.
Determination of the Kinetic Isotope Effect (KIE)
Objective: To determine the ratio of the rate constants for the reaction of a protiated versus a deuterated compound (kH/kD).
Methodology: Competitive Experiment with LC-MS/MS Analysis
-
Reaction Setup: A reaction is initiated with an equimolar mixture of the protiated (light) and deuterated (heavy) substrates.
-
Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points and the reaction is quenched (e.g., by adding a strong acid or organic solvent).
-
Sample Preparation: The samples are prepared for LC-MS/MS analysis, which may involve extraction, concentration, and reconstitution in a suitable solvent.
-
LC-MS/MS Analysis: The relative amounts of the remaining light and heavy substrates, as well as the light and heavy products, are quantified using a validated LC-MS/MS method.
-
Data Analysis: The KIE is calculated from the change in the isotopic ratio of the reactant or product over the course of the reaction.
In Vitro Metabolic Stability Assay
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog using liver microsomes.[4][8][9][11][18]
Materials:
-
Test compounds (non-deuterated and deuterated stocks, e.g., 1 mM in DMSO).
-
Pooled liver microsomes (e.g., human, rat).
-
NADPH regenerating system.
-
Phosphate (B84403) buffer.
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
96-well plates.
-
Incubator/shaker.
-
LC-MS/MS system.
Procedure:
-
Preparation: Thaw cryopreserved liver microsomes on ice and prepare a microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL).[11] Prepare working solutions of the test compounds.
-
Incubation: In a 96-well plate, add the microsomal suspension. Add the test compound working solutions. Pre-warm the plate to 37°C.[11]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold quenching solution.[18]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.[11]
-
Plot the natural logarithm (ln) of the percent remaining versus time.[11]
-
Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).[11]
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[11]
-
Compare the t½ and CLint values between the deuterated and non-deuterated compounds.[11]
-
NMR Spectroscopy for Analysis of Deuterated Compounds
Objective: To confirm the position of deuterium incorporation and determine the isotopic enrichment.
Methodology: ¹H and ²H NMR Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed amount of the deuterated compound in a suitable non-deuterated solvent for ²H NMR or a deuterated solvent for ¹H NMR.[3][5][6][10][19]
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The disappearance or reduction in the integral of a signal corresponding to a specific proton indicates deuterium incorporation at that position.
-
²H NMR Analysis: Acquire a ²H NMR spectrum. The presence of a signal at a chemical shift corresponding to a specific position confirms deuterium incorporation. The integral of the deuterium signal relative to an internal standard can be used to quantify the level of deuteration.[19]
-
Data Analysis: Compare the spectra of the deuterated and non-deuterated compounds to confirm the site of deuteration and calculate the isotopic enrichment.
Mass Spectrometry for Quantification of Deuterium Enrichment
Objective: To determine the percentage of deuterium incorporation in a molecule.
Methodology: High-Resolution Mass Spectrometry (HR-MS)
-
Sample Preparation: Prepare a dilute solution of the deuterated compound in a suitable volatile solvent.
-
Mass Spectrometry Analysis: Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Acquire the full scan mass spectrum of the molecular ion.
-
Data Analysis:
-
Identify the isotopic cluster of the molecular ion.
-
The mass difference between the monoisotopic peak of the unlabeled compound and the major peak of the deuterated compound will indicate the number of deuterium atoms incorporated.
-
The relative intensities of the peaks in the isotopic cluster can be used to calculate the percentage of molecules with different numbers of deuterium atoms, and thus the overall isotopic enrichment.[16]
-
Experimental Determination of pKa
Objective: To determine the acid dissociation constant (pKa) of a deuterated compound.
Methodology: Potentiometric Titration
-
Sample Preparation: Prepare a solution of the deuterated compound in D₂O of a known concentration.
-
Titration: Titrate the solution with a standardized solution of a strong acid or base (also prepared in D₂O) while monitoring the pD (the equivalent of pH in D₂O) using a calibrated pD electrode.
-
Data Analysis: Plot the pD versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve. A correction factor may be applied to convert the pKa value determined in D₂O to its equivalent in H₂O.[20][21][22][23]
III. Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows discussed in this guide.
Caption: Energy profile illustrating the Kinetic Isotope Effect (KIE).
References
- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. allanchem.com [allanchem.com]
- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. nuvisan.com [nuvisan.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. courses.washington.edu [courses.washington.edu]
- 20. scholarworks.uark.edu [scholarworks.uark.edu]
- 21. researchgate.net [researchgate.net]
- 22. datapdf.com [datapdf.com]
- 23. faculty.tru.ca [faculty.tru.ca]
Trimethylammonium chloride-d10 safety and handling
An In-depth Technical Guide to the Safety and Handling of Trimethylammonium chloride-d10
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols and handling procedures for this compound. Given that the primary hazard profile of an isotopically labeled compound is determined by its non-labeled counterpart, this guide draws upon safety data for Trimethylammonium chloride. The addition of deuterium (B1214612) is not expected to alter the chemical's fundamental toxicological properties.
Chemical and Physical Properties
This compound is the deuterated form of Trimethylammonium chloride, an endogenous metabolite.[1][2] It is primarily used as a tracer or an internal standard for quantitative analysis in research settings.[1] The compound is a white to off-white, hygroscopic crystalline powder.[3][4] It is soluble in water and ethanol, slightly soluble in chloroform, and insoluble in ether.
Table 1: Physical and Chemical Properties of Trimethylammonium chloride
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₃D₉N·DCl | [5] |
| Molecular Weight | 105.63 g/mol | [5] |
| Melting Point | 283-284°C (decomposes) | |
| pH | 5 (100g/l, H₂O, 20℃) | |
| Solubility | Soluble in water and ethanol | |
| Appearance | White to slightly cream crystalline powder |
| Sensitivity | Hygroscopic (absorbs moisture from the air) |[6] |
Hazard Identification and GHS Classification
Trimethylammonium chloride is classified as an irritant. The primary hazards are irritation to the skin, eyes, and respiratory system.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
|---|---|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Data sourced from representative Safety Data Sheets for Trimethylammonium chloride.[7][8]
First Aid Measures
In case of exposure, immediate action is critical. Always have an eyewash station and safety shower readily accessible.[6]
Table 3: First Aid Procedures
| Exposure Route | Procedure |
|---|---|
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][7] |
| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[7][8] |
Handling and Storage
Proper handling and storage are essential to maintain the chemical's integrity and ensure laboratory safety.
General Laboratory Handling
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][9]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[3] Avoid breathing dust.[3]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
Storage of Deuterated Compounds
To maintain isotopic purity and prevent deuterium-hydrogen exchange, specific storage conditions are required.
-
Temperature: For long-term storage, -20°C is recommended. For short-term storage, refrigeration at 4°C is suitable.[10] Always refer to the manufacturer's certificate of analysis for specific requirements.
-
Inert Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent moisture absorption and oxidation.[10]
-
Light Protection: Store in amber vials or in the dark to prevent photodegradation.[10]
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][11]
Personal Protective Equipment (PPE)
The selection of PPE depends on the specific laboratory procedures and the potential for exposure.
Accidental Release Measures
In the event of a spill, follow established laboratory protocols to ensure safety and minimize environmental contamination.
-
Personnel: Evacuate non-essential personnel from the area. Ensure adequate ventilation.[8]
-
PPE: Wear appropriate personal protective equipment as outlined in Section 5.[7]
-
Containment: Prevent the product from entering drains or waterways.[3]
-
Cleanup: For a solid spill, carefully sweep up the material and shovel it into a suitable, labeled container for disposal.[3] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly after material pickup is complete.
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol outlines the steps for safely preparing a stock solution from a solid form of this compound.
-
Preparation: Before opening, allow the sealed container of the compound to equilibrate to room temperature to prevent condensation of moisture, which could facilitate H/D exchange.[10]
-
Environment: Conduct all weighing and solution preparation inside a chemical fume hood or a ventilated balance enclosure.[12]
-
Weighing: Using an analytical balance, accurately weigh the required amount of the standard.
-
Transfer: Quantitatively transfer the weighed solid to a Class A volumetric flask.
-
Dissolution: Add a small amount of a suitable aprotic solvent or a neutral pH solvent (e.g., methanol (B129727) is common) to dissolve the solid.[10] Avoid acidic or basic solutions which can catalyze deuterium-hydrogen exchange.[10]
-
Dilution: Once dissolved, dilute to the final volume with the solvent. Cap the flask and invert several times to ensure homogeneity.
-
Storage: Transfer the solution to a properly labeled amber vial for storage under the conditions specified in Section 4.2.
Relevant Biological Pathways
For researchers in drug development, understanding the biological context of related compounds is crucial. Trimethylammonium chloride is a precursor to Trimethylamine (B31210) N-oxide (TMAO), a gut microbiota-derived metabolite implicated in various signaling pathways, particularly those related to inflammation and cardiovascular disease.[13][14]
TMAO has been shown to activate inflammatory responses through pathways such as the NLRP3 inflammasome and NF-κB signaling.[15][16][17] One proposed mechanism involves TMAO inhibiting the SIRT3-SOD2 pathway, leading to an increase in mitochondrial reactive oxygen species (mtROS), which in turn activates the NLRP3 inflammasome.[16][17]
Toxicological Information
Table 4: Acute Toxicity Data for Trimethylammonium chloride
| Parameter | Route | Species | Value | Source(s) |
|---|
| LD50 | Oral | Rabbit | 3090 mg/kg | |
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[8]
-
Mutagenic Effects: No information available.[3]
-
Reproductive Effects: No information available.[3]
This guide is intended for informational purposes and should not replace a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer and established institutional safety protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trimethylammonium chloride | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. fishersci.com [fishersci.com]
- 4. Cas 75-57-0,Tetramethylammonium chloride | lookchem [lookchem.com]
- 5. Trimethylamine:dcl (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1817-5 [isotope.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. benchchem.com [benchchem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 13. Trimethylamine-N-Oxide Pathway: A Potential Target for the Treatment of MAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of trimethylamine N-oxide (TMAO) metaorganismal pathway on cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Trimethylamine-N-Oxide Induces Vascular Inflammation by Activating the NLRP3 Inflammasome Through the SIRT3-SOD2-mtROS Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the Endogenous Metabolite Trimethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the endogenous metabolite trimethylammonium chloride, the hydrochloride salt of trimethylamine (B31210) (TMA). TMA is a gut microbiota-derived product with significant implications for human health and disease. This document details its biochemical origins, metabolic fate, and association with various pathological conditions, alongside practical experimental protocols and pathway visualizations to support further research and drug development efforts.
Core Concepts
Trimethylammonium chloride (TMA-HCl) is a small quaternary ammonium (B1175870) salt. In biological systems, it is the protonated form of trimethylamine (TMA), a volatile tertiary amine with a characteristic fishy odor. The gut microbiome metabolizes dietary precursors, primarily choline, L-carnitine, and betaine (B1666868) found in foods like red meat and eggs, to produce TMA.[1][2] This TMA is then absorbed into the bloodstream and transported to the liver, where it is primarily converted into trimethylamine N-oxide (TMAO) by the enzyme flavin-containing monooxygenase 3 (FMO3).[2][3]
While TMA itself has biological activities, including being a non-competitive acetylcholinesterase inhibitor, much of the recent scientific focus has been on its metabolite, TMAO, which has been linked to a range of metabolic disorders.[2][4] Elevated levels of TMAO are associated with an increased risk of cardiovascular diseases, diabetes, renal disorders, and certain cancers.[1][2]
Physicochemical Properties of Trimethylammonium Chloride
| Property | Value | Reference(s) |
| Synonyms | Trimethylamine hydrochloride, TMA-HCl | [4][5][6][7][8] |
| Molecular Formula | C₃H₁₀ClN | [5][6] |
| Molecular Weight | 95.57 g/mol | |
| Appearance | White crystalline powder | [5][9] |
| Solubility | Soluble in water, ethanol, and chloroform. | [8] |
| Melting Point | 277.5 °C | [8] |
| Odor | Fishy | [8] |
Metabolic Pathway and Biological Significance
The production of TMA and its conversion to TMAO is a key metabolic pathway at the interface of diet, the gut microbiome, and host metabolism.
Gut Microbiota-Mediated TMA Production
Certain gut bacteria possess enzymes, such as TMA lyase, that cleave carbon-nitrogen bonds in dietary trimethylammonium compounds. The primary dietary sources that lead to TMA production include:
-
Choline and Lecithin: Found in eggs, liver, and soybeans.
-
L-Carnitine: Abundant in red meat.
-
Betaine: Present in beets, spinach, and whole grains.
The composition of the gut microbiota significantly influences the rate of TMA production from these dietary precursors.
References
- 1. The complex metabolism of trimethylamine in humans: endogenous and exogenous sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. NMR-Based Metabolomic Analysis for the Effects of Trimethylamine N-Oxide Treatment on C2C12 Myoblasts under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trimethylammonium chloride | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. santos.com [santos.com]
- 6. santos.com [santos.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Trimethylamine Hydrochloride | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]
Trimethylammonium Chloride-d10: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for trimethylammonium chloride-d10. The information herein is critical for ensuring the integrity and reliability of this compound in research and drug development applications, particularly its use as an internal standard in quantitative analysis.
Core Stability and Storage Data
Proper handling and storage are paramount to maintaining the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions and known stability information.
| Parameter | Condition | Duration |
| Solid State Storage | Room temperature, in a tightly sealed container, protected from light and moisture. | 2 years |
| In Solvent | -20°C, in a tightly sealed container. | 1 year |
| In Solvent | -80°C, in a tightly sealed container. | 2 years |
Physicochemical Properties and Stability Profile
This compound is a deuterated analog of trimethylammonium chloride, appearing as a white to off-white solid. Its stability is influenced by several factors, including temperature, moisture, and light.
Thermal Stability: While specific quantitative degradation kinetics for this compound are not extensively published, studies on similar quaternary ammonium (B1175870) salts indicate that thermal degradation can occur at elevated temperatures.[1] The primary degradation pathways for such compounds often involve Hofmann elimination or S\textsubscript{N}2-type reactions.[2] For trimethylammonium salts, thermal degradation can lead to the formation of trimethylamine (B31210) and methyl halide.[2]
Hygroscopicity: Trimethylammonium chloride is known to be hygroscopic.[3] Therefore, it is crucial to store this compound in a dry environment and to handle it in a controlled atmosphere (e.g., a glove box) to prevent moisture absorption, which could compromise its integrity and weighing accuracy.
Photostability: As a general precaution for isotopically labeled compounds, exposure to light, especially UV radiation, should be minimized to prevent potential photodegradation.[4][5] Confirmatory photostability testing according to ICH Q1B guidelines is recommended if the compound is to be handled in light-exposed conditions for extended periods.[5][6]
Experimental Protocols
The following are representative protocols for assessing the stability of this compound. These are based on established principles from the International Council for Harmonisation (ICH) guidelines.
Long-Term and Accelerated Stability Study Protocol
This protocol is designed to evaluate the stability of this compound under various storage conditions.
Objective: To determine the re-test period for this compound solid and the shelf-life for its solutions.
Materials:
-
This compound (solid)
-
Solvent (e.g., methanol, water)
-
Type I glass vials with inert caps
-
Controlled environment stability chambers
Methodology:
-
Sample Preparation:
-
Aliquots of solid this compound are placed in vials.
-
Solutions of a known concentration (e.g., 1 mg/mL) are prepared and aliquoted into vials.
-
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated (for solutions): 5°C ± 3°C
-
Frozen (for solutions): -20°C ± 5°C
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 1, 2, 3, 6 months
-
-
Analytical Method: A validated stability-indicating method, such as LC-MS or GC-MS, should be used to assess purity and degradation products.
-
Acceptance Criteria: The product is considered stable if it remains within 95-105% of its initial purity and no significant degradation products are observed.
Photostability Study Protocol (as per ICH Q1B)
Objective: To evaluate the intrinsic photostability of this compound.
Methodology:
-
Sample Preparation:
-
Samples of solid this compound are placed in chemically inert, transparent containers.
-
A dark control sample is wrapped in aluminum foil.
-
-
Light Exposure:
-
Expose the samples to a light source that produces a combined visible and UV output.
-
The overall illumination should be not less than 1.2 million lux hours.
-
The integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[5]
-
-
Analysis: Compare the purity and degradation profiles of the light-exposed sample and the dark control using a validated analytical method.
Logical Relationships and Workflows
Stability Testing Workflow
The following diagram illustrates the general workflow for a stability study of this compound.
Caption: Workflow for a typical stability study.
Use as an Internal Standard Workflow
This diagram outlines the logical steps for using this compound as an internal standard in a quantitative bioanalytical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. q1scientific.com [q1scientific.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Photostability | SGS [sgs.com]
Methodological & Application
Application of Trimethylammonium chloride-d10 in Mass Spectrometry for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative mass spectrometry, particularly in complex biological matrices, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Trimethylammonium chloride-d10, a deuterated analog of Trimethylammonium chloride, serves as an ideal internal standard for the precise quantification of its non-labeled counterpart and structurally related quaternary amine compounds. Its utility is particularly pronounced in applications such as therapeutic drug monitoring, metabolite identification, and environmental analysis where precision is critical.
The incorporation of ten deuterium (B1214612) atoms in this compound results in a significant mass shift from the endogenous analyte, effectively differentiating the internal standard from the analyte signal in the mass spectrometer. This mass difference prevents isotopic overlap and allows for distinct detection. As a stable isotope-labeled internal standard, it co-elutes with the target analyte during chromatographic separation, experiencing similar ionization effects and potential matrix suppression. This co-behavior enables reliable correction for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of quantification.[1]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Trimethylammonium chloride in biological samples.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample before processing. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is then measured by the mass spectrometer. Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, any sample loss or variation during extraction, derivatization, or ionization affects both compounds equally. This allows for highly accurate determination of the analyte concentration.
Application: Quantification of Trimethylammonium chloride in Human Plasma
This application note details a robust and sensitive LC-MS/MS method for the quantification of Trimethylammonium chloride in human plasma using this compound as an internal standard. Trimethylammonium chloride and its derivatives are found in various consumer products and can be monitored for exposure or in pharmacokinetic studies.
Experimental Protocol
1. Materials and Reagents
-
Trimethylammonium chloride (analyte)
-
This compound (internal standard)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
2. Standard Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Trimethylammonium chloride in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water, followed by methanol.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% formic acid in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Trimethylammonium chloride: Precursor ion > Product ion (specific m/z to be determined based on the molecule)
-
This compound: Precursor ion+10 > Product ion (specific m/z to be determined based on the molecule)
-
Data Presentation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Mean Recovery | 85 - 95% |
| Matrix Effect | Minimal (< 10% suppression/enhancement) |
Table 1: Summary of Method Validation Parameters.
Conclusion
This compound is a highly effective internal standard for the accurate and precise quantification of Trimethylammonium chloride in complex biological matrices by LC-MS/MS. The use of this stable isotope-labeled standard in an isotope dilution mass spectrometry workflow minimizes the impact of experimental variability, leading to reliable and reproducible data. The protocol described provides a robust foundation for researchers in clinical and non-clinical settings requiring high-quality quantitative analysis of quaternary ammonium (B1175870) compounds.
References
Application Notes and Protocols for Trimethylammonium Chloride-d10 as an Internal Standard in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the concentration and purity of substances. A key component of accurate qNMR is the use of an internal standard (IS). An ideal internal standard should be chemically inert, stable, soluble in the NMR solvent, and have a simple NMR spectrum with signals that do not overlap with those of the analyte.
Trimethylammonium chloride-d10 (TMA-d10) is a deuterated organic salt that serves as an excellent internal standard for ¹H NMR spectroscopy, particularly in aqueous and polar organic solvents. Its key feature is a single proton attached to the nitrogen atom, which gives rise to a sharp singlet in the ¹H NMR spectrum. The nine deuterium (B1214612) atoms on the methyl groups result in a clean spectrum with minimal interference. This document provides detailed application notes and protocols for the effective use of TMA-d10 as a qNMR internal standard.
Properties of this compound
A thorough understanding of the physicochemical properties of TMA-d10 is essential for its proper application as a qNMR internal standard.
| Property | Value | Source |
| Molecular Formula | C₃HD₉ClN | N/A |
| Molecular Weight | 105.63 g/mol | N/A |
| Appearance | White solid | N/A |
| ¹H NMR Signal | Singlet (N-H proton) | N/A |
| pKa of Trimethylammonium ion | ~9.8 | N/A |
¹H NMR Chemical Shift of the N-H Proton
The chemical shift of the single N-H proton in TMA-d10 is a critical parameter for its use as an internal standard. This chemical shift is highly dependent on the solvent due to variations in hydrogen bonding and solvent polarity.
A study on the solid-state NMR of trimethylammonium chloride (TMAC) provides valuable insights. The calculated chemical shift for an isolated trimethylammonium cation (Me₃NH⁺) is approximately 3.1 ppm.[1] However, in the solid state, strong hydrogen bonding shifts this value downfield to 10.9 ppm.[1] In solution, the observed chemical shift will lie between these values, influenced by the specific solvent environment.
Note: Experimental determination of the precise ¹H NMR chemical shift of TMA-d10 in various deuterated solvents is ongoing. The following table provides an estimated range based on available data for similar compounds. Users should determine the exact chemical shift in their specific solvent system prior to quantitative analysis.
| Deuterated Solvent | Estimated ¹H Chemical Shift (ppm) of N-H Proton |
| D₂O | 7.0 - 8.0 |
| DMSO-d₆ | 8.0 - 9.5 |
| CD₃OD | 7.5 - 8.5 |
Advantages of this compound as a qNMR Internal Standard
-
Single, Sharp Signal: The N-H proton produces a single, sharp singlet, simplifying integration and reducing the chance of overlap with analyte signals.
-
High Solubility in Polar Solvents: TMA-d10 is readily soluble in water (D₂O), methanol (B129727) (CD₃OD), and dimethyl sulfoxide (B87167) (DMSO-d₆), making it suitable for a wide range of applications, including the analysis of polar metabolites, peptides, and water-soluble drugs.
-
Chemical Inertness: The trimethylammonium cation is chemically robust and does not typically react with a wide variety of analytes.
-
Minimal ¹H Background: The nine deuterium atoms on the methyl groups eliminate potentially interfering signals from the standard itself.
-
Stable Protonation State: With a pKa of approximately 9.8, the trimethylammonium ion is fully protonated and stable in neutral and acidic solutions, ensuring a consistent signal from the N-H proton.
Experimental Protocols
The following protocols provide a general framework for using TMA-d10 as an internal standard in qNMR. It is crucial to optimize these parameters for each specific application.
Protocol 1: Purity Determination of a Water-Soluble Analyte
This protocol outlines the steps for determining the purity of a water-soluble compound using TMA-d10 as an internal standard in D₂O.
1. Materials:
- This compound (TMA-d10) of known purity
- Analyte of unknown purity
- Deuterium oxide (D₂O)
- High-precision analytical balance
- NMR tubes
2. Sample Preparation Workflow
Caption: Workflow for preparing a qNMR sample with an internal standard.
3. Detailed Steps:
- Weighing: Accurately weigh a specific amount of TMA-d10 (e.g., 5-10 mg) and the analyte (e.g., 10-20 mg) into a clean, dry vial. The molar ratio of the internal standard to the analyte should ideally be between 1:1 and 1:5.
- Dissolution: Add a precise volume of D₂O (e.g., 0.6 mL) to the vial. Ensure complete dissolution by gentle vortexing or sonication.
- Transfer: Transfer the solution to a 5 mm NMR tube.
4. NMR Data Acquisition:
- Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Temperature: Maintain a constant temperature (e.g., 298 K) to ensure chemical shift stability.
- Pulse Sequence: A simple 90° pulse-acquire sequence is typically sufficient.
- Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest T₁ relaxation time of both the analyte and the TMA-d10 N-H proton to ensure full magnetization recovery. A conservative value of 30-60 seconds is often used for accurate quantification.
- Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for both the analyte and the internal standard signals.
5. Data Processing and Analysis:
- Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
- Integration: Integrate the singlet corresponding to the N-H proton of TMA-d10 and a well-resolved, non-overlapping signal from the analyte.
- Purity Calculation: The purity of the analyte can be calculated using the following formula:
Logical Flow of qNMR Purity Calculation
References
Application Notes and Protocols for Quantitative Analysis Using Trimethylammonium chloride-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylammonium chloride-d10 is a deuterated analog of trimethylammonium chloride. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), isotopically labeled compounds like this compound are considered the gold standard for use as internal standards.[1] Their utility lies in their chemical and physical similarity to the analyte of interest, allowing for accurate correction of variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer. This application note provides detailed protocols for the use of this compound as an internal standard for the quantitative analysis of small quaternary amine compounds, such as choline (B1196258) and its metabolites, which are crucial in various physiological processes and are often investigated in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.
| Property | Value | Reference |
| Chemical Name | N,N-dimethylmethanamine chloride-d10 | [2] |
| Synonyms | Trimethylamine:DCl (D₁₀, 98%), Methan-d3-amine, N,N-di(methyl-d3)-, hydrochloride-d | [3] |
| Molecular Formula | C₃H₁₀ClN (unlabeled), (CD₃)₃N·DCl (labeled) | [2][3] |
| Molecular Weight | 95.6 g/mol (unlabeled), 105.63 g/mol (labeled) | [2][3] |
| Physical State | White hygroscopic crystals | [1] |
| Solubility | Very soluble in water (>650 g/L) and ethanol; insoluble in ether, petroleum ether, benzene, and carbon disulfide. | [1] |
Application: Quantification of Choline in Human Plasma
This protocol details a method for the quantitative analysis of choline in human plasma using this compound as an internal standard with LC-MS/MS. Choline and its metabolites are important biomarkers in various physiological and pathological states.
Experimental Protocol
1. Materials and Reagents
-
Choline chloride (analyte)
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (drug-free)
2. Standard Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve choline chloride in water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with water.
3. Sample Preparation
-
Thaw human plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Choline | 104.1 | 60.1 |
| This compound (IS) | 114.2 | 69.1 |
Data Analysis and Quantification
The concentration of choline in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression analysis is then applied to the calibration curve.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantitative analysis of choline.
Caption: Simplified choline metabolism and its targeted analysis.
Discussion
The use of a stable isotope-labeled internal standard like this compound is paramount for achieving accurate and precise quantification in complex biological matrices.[1] The protocol outlined above provides a robust framework for the analysis of choline. This method can be adapted for the quantification of other small quaternary amines by optimizing the chromatographic conditions and mass spectrometric parameters. The choice of a HILIC column is particularly advantageous for retaining and separating polar analytes like choline.[4][5] The simple protein precipitation step is a common and effective method for sample cleanup in plasma analysis.
Conclusion
This application note provides a comprehensive guide for the utilization of this compound as an internal standard in the quantitative analysis of choline by LC-MS/MS. The detailed protocol and workflow diagrams offer a clear and practical resource for researchers, scientists, and drug development professionals engaged in bioanalysis. The principles and methodologies described herein can be readily applied to the development of quantitative assays for other related compounds, contributing to advancements in metabolomics and pharmaceutical research.
References
- 1. TRIMETHYLAMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 2. santos.com [santos.com]
- 3. Trimethylamine:dcl (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1817-5 [isotope.com]
- 4. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Trimethylammonium chloride-d10 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Trimethylammonium chloride-d10 as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended for researchers, scientists, and drug development professionals engaged in metabolomics, clinical research, and pharmacokinetic studies.
Introduction
This compound is a deuterated stable isotope-labeled (SIL) internal standard. In quantitative mass spectrometry, SIL internal standards are the gold standard for achieving high accuracy and precision. Due to their nearly identical physicochemical properties to the endogenous analyte, they co-elute during chromatography and experience similar ionization effects, effectively correcting for variations in sample preparation, matrix effects, and instrument response.[1][2][3] this compound is an ideal internal standard for the quantification of endogenous trimethylammonium chloride and its structurally related compounds, such as trimethylamine (B31210) N-oxide (TMAO), a gut microbiota-derived metabolite linked to cardiovascular diseases.[4][5][6]
Quantitative Data Summary
The following table summarizes typical concentrations and volumes used for stable isotope-labeled internal standards in similar quantitative LC-MS/MS assays for small polar metabolites like TMAO.[1][4] These values can serve as a starting point for method development using this compound.
| Parameter | Typical Value/Range | Notes |
| Internal Standard (IS) Stock Solution | 1 mg/mL | Prepared in a suitable solvent like methanol (B129727) or water. |
| IS Working Solution | 100 - 1000 ng/mL | Prepared by diluting the stock solution. The concentration should be optimized based on the expected analyte concentration and instrument sensitivity. |
| Sample Volume | 10 - 100 µL | Smaller volumes are often preferred to minimize matrix effects. |
| IS Spiking Volume | 10 - 100 µL | The volume of the IS working solution added to the sample. |
| Protein Precipitation Solvent | Acetonitrile (B52724) or Methanol | Often used in a 3:1 to 4:1 ratio (solvent:sample). |
| Final IS Concentration in Sample | 5 - 50 ng/mL | This is the concentration after addition to the sample and prior to any further dilution. |
Experimental Protocols
This section provides a detailed protocol for the preparation of a biological sample (e.g., plasma or serum) for the quantitative analysis of an analyte using this compound as an internal standard.
Reagent and Solution Preparation
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the non-labeled analyte in a suitable solvent (e.g., methanol, water).
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent as the analyte.
-
IS Working Solution: From the IS stock solution, prepare a working solution at a concentration of 500 ng/mL in acetonitrile.[1] This solution will be used for protein precipitation and sample spiking.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a surrogate matrix (e.g., artificial plasma or stripped plasma) to cover the expected concentration range of the analyte in the study samples.[1][2]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same matrix as the calibration standards.
Sample Preparation Protocol
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (calibrator, QC, or unknown).[1]
-
Internal Standard Spiking and Protein Precipitation: Add 200 µL of the IS working solution (500 ng/mL this compound in acetonitrile) to each tube.[1] This step simultaneously adds the internal standard and precipitates the proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[4]
-
Centrifugation: Centrifuge the samples at 14,000 rpm (or approximately 20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][4]
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new tube or an HPLC vial insert.[1]
-
Dilution (Optional but Recommended): Add 100 µL of an aqueous solution (e.g., 30% acetonitrile in water) to the supernatant.[1] This can help to improve chromatographic peak shape for polar analytes.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the final solution into the LC-MS/MS system for analysis.[1]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Caption: A step-by-step workflow for quantitative analysis using a stable isotope-labeled internal standard.
References
- 1. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bevital.no [bevital.no]
- 5. eathj.org [eathj.org]
- 6. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies Using a Deuterated Internal Standard for Trimethylamine N-oxide (TMAO) Analysis
Introduction
In pharmacokinetic (PK) and clinical research, the accurate quantification of metabolites in biological matrices is crucial. Trimethylamine (B31210) N-oxide (TMAO) has emerged as a significant biomarker associated with cardiovascular disease, chronic kidney disease, and other metabolic disorders.[1][2][3] Pharmacokinetic studies often aim to understand how diet, therapeutic interventions, or disease states affect circulating TMAO levels. The gold-standard for quantifying small molecules like TMAO in complex matrices such as plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
To ensure the accuracy, precision, and robustness of LC-MS/MS assays, a stable isotope-labeled (SIL) internal standard is employed.[5][6] The SIL internal standard, being structurally and chemically almost identical to the analyte, co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations during sample preparation, extraction, and analysis.[6] For TMAO, the commonly used SIL internal standard is deuterated trimethylamine N-oxide (TMAO-d9). This document provides detailed application notes and protocols for its use in pharmacokinetic and biomonitoring studies.
Application: Quantification of TMAO in Human Plasma for Pharmacokinetic and Clinical Studies
This protocol details a validated LC-MS/MS method for the sensitive and accurate measurement of TMAO in human plasma. The methodology is suitable for pharmacokinetic studies assessing the impact of drugs or dietary changes on TMAO levels, as well as for clinical monitoring. The use of TMAO-d9 as an internal standard is central to the method's reliability.
Metabolic Pathway of TMAO Formation
The formation of TMAO is a multi-step process involving gut microbiota and hepatic enzymes. Understanding this pathway is essential for interpreting pharmacokinetic data. Dietary precursors such as choline, phosphatidylcholine, and L-carnitine are first metabolized by gut bacteria into trimethylamine (TMA).[7] TMA is then absorbed into circulation and transported to the liver, where the flavin monooxygenase 3 (FMO3) enzyme oxidizes it into TMAO.[2][7] The TMAO is then distributed throughout the body and primarily eliminated via the kidneys.[2]
Caption: Metabolic pathway of TMAO formation from dietary precursors.
Experimental Protocol: Bioanalytical Method for TMAO Quantification
This section provides a detailed protocol for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
TMAO standard (Sigma-Aldrich or equivalent)
-
Trimethylamine-d9 N-oxide (TMAO-d9) internal standard (Cambridge Isotope Laboratories or equivalent)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (drug-free, for calibration curve and quality controls)
-
Microcentrifuge tubes and pipettes
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of TMAO and TMAO-d9 in LC-MS grade water.
-
Working Solutions:
-
TMAO Calibration Standards: Serially dilute the TMAO stock solution to prepare working solutions for spiking into plasma to create a calibration curve (e.g., from 1 ng/mL to 5,000 ng/mL).[3]
-
TMAO Quality Controls (QC): Prepare separate working solutions for low, medium, and high concentration QCs (e.g., 3 ng/mL, 600 ng/mL, and 4,000 ng/mL).[3]
-
Internal Standard (IS) Working Solution: Prepare a TMAO-d9 solution in acetonitrile (e.g., 5 ng/mL).[8]
-
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, QCs, and unknown study samples.
-
Pipette 20 µL of plasma (standard, QC, or sample) into the appropriately labeled tube.[8]
-
Add 100 µL of the internal standard working solution (TMAO-d9 in acetonitrile) to each tube.[8] This step performs protein precipitation and adds the IS simultaneously.
-
Vortex mix each tube vigorously for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.[8]
Caption: Bioanalytical workflow for TMAO quantification in plasma.
LC-MS/MS Conditions
The following are typical parameters that should be optimized for the specific instrument used.
| Parameter | Typical Setting |
| LC System | |
| Column | Reversed-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm, 2.1x100 mm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min[3] |
| Column Temperature | 40°C[3] |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[3][4] |
| Capillary Voltage | +3000 V[3] |
| Monitored Transitions | TMAO: m/z 76.2 → 58.2[3]TMAO-d9: m/z 85.3 → 66.2[3] |
| Collision Energy | ~20 V (Optimize for specific instrument)[3] |
Data Presentation and Method Performance
A validated bioanalytical method requires specific performance characteristics to be met. The data below is representative of a typical validation for a TMAO assay.
Table 1: Calibration Curve and Linearity
The calibration curve is constructed by plotting the peak area ratio (TMAO/TMAO-d9) against the nominal concentration of TMAO.
| Parameter | Typical Result |
| Concentration Range | 1 - 5,000 ng/mL[3] |
| Regression Model | Linear, weighted by 1/x or 1/x² |
| Correlation Coeff. (r²) | > 0.996[3] |
Table 2: Precision and Accuracy
Precision (%CV) and accuracy (%Bias) are assessed by analyzing QC samples at multiple concentrations on the same day (intra-day) and on different days (inter-day).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 7.62% | 91.99 - 105.52% | < 7.15% | 96.36 - 111.43% |
| Low (LQC) | 3 | < 7.62% | 91.99 - 105.52% | < 7.15% | 96.36 - 111.43% |
| Medium (MQC) | 600 | < 7.62% | 91.99 - 105.52% | < 7.15% | 96.36 - 111.43% |
| High (HQC) | 4,000 | < 7.62% | 91.99 - 105.52% | < 7.15% | 96.36 - 111.43% |
| Data synthesized from reported validation results.[3] |
Table 3: Recovery and Matrix Effect
Extraction recovery ensures the sample preparation process is efficient and consistent. The matrix effect evaluates the influence of other components in plasma on the ionization of the analyte.
| Parameter | Typical Result |
| Extraction Recovery | 81.50 - 90.42%[3] |
| Matrix Effect | Minimal, compensated by the SIL internal standard |
The use of a stable isotope-labeled internal standard, such as TMAO-d9, is indispensable for the accurate quantification of TMAO in biological samples for pharmacokinetic studies. The described LC-MS/MS method, featuring a simple protein precipitation step, provides the necessary sensitivity, precision, and accuracy to support clinical and research applications, enabling a better understanding of the role of TMAO in health and disease.
References
- 1. Identification and Characterization of Trimethylamine-N-oxide Uptake and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Circulating Trimethylamine N-Oxide Concentrations by Dietary Supplements and Pharmacological Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implication of Trimethylamine N-Oxide (TMAO) in Disease: Potential Biomarker or New Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
Application Notes and Protocols for Trimethylammonium chloride-d10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylammonium chloride-d10 (TMA-d10), a deuterated analog of choline (B1196258) chloride, is a powerful tool for metabolic research. As a stable isotope tracer, it allows for the precise tracking of choline metabolism in cell culture systems without the complications of radioactivity. Choline is an essential nutrient critical for cell membrane integrity, neurotransmitter synthesis, and methyl group metabolism.[1] Dysregulation of choline metabolism is a known hallmark of various diseases, particularly cancer, where altered levels of choline-containing metabolites are frequently observed.[2] By introducing TMA-d10 into cell culture media, researchers can trace its uptake and incorporation into downstream metabolites, providing a dynamic view of cellular metabolic pathways. This technique is invaluable for understanding disease mechanisms, identifying potential therapeutic targets, and assessing the metabolic effects of drug candidates.
The primary analytical method for detecting and quantifying deuterated metabolites is mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[3] The incorporation of deuterium (B1214612) atoms from TMA-d10 into metabolites results in a predictable mass shift, enabling the differentiation of labeled molecules from their unlabeled counterparts.
Key Applications
-
Metabolic Flux Analysis: Quantifying the rate of choline uptake and its conversion into key metabolites such as phosphocholine, phosphatidylcholine, and betaine.[2][4]
-
Disease Research: Investigating alterations in choline metabolism in pathological states like cancer to identify metabolic vulnerabilities.
-
Drug Discovery and Development: Evaluating how therapeutic agents impact choline metabolic pathways.
-
Biomarker Discovery: Identifying deuterated choline metabolites that can serve as potential biomarkers for disease diagnosis or progression.[2]
Signaling Pathway: Choline Metabolism
Choline is transported into the cell and undergoes several key metabolic transformations. It is first phosphorylated by choline kinase to produce phosphocholine. This intermediate is then converted to cytidine (B196190) diphosphate-choline (CDP-choline), which serves as the precursor for the synthesis of phosphatidylcholine, a major component of cellular membranes. Alternatively, choline can be oxidized in the mitochondria to form betaine, a critical methyl donor.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Mapping choline metabolites in normal and transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Quantification using Trimethylammonium Chloride-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for accurate and high-throughput quantitative proteomics. This approach allows for the precise comparison of protein abundance between different biological samples. One such method involves the use of deuterated labeling reagents to introduce a mass difference between peptides from control and experimental groups. Trimethylammonium chloride-d10 is a deuterated compound that can be utilized as a source for a stable isotope label in quantitative proteomics.
This document provides detailed application notes and protocols for the use of a trimethylammonium-based labeling strategy for the relative quantification of proteins. The described method is based on the well-established chemistry of reductive amination, a robust and cost-effective technique for labeling primary amines (N-termini and lysine (B10760008) residues) in peptides.
Principle of the Method
The core principle of this quantitative proteomics workflow is the differential labeling of peptide samples with light (d0) and heavy (d9-trimethylamine derived) isotopic tags. Following enzymatic digestion of protein samples, the resulting peptides are chemically modified at their primary amine groups. The "light" sample is treated with non-deuterated reagents, while the "heavy" sample is labeled using a deuterated trimethylamine (B31210) source, which can be conceptually derived from this compound.
This labeling results in a specific mass shift for the peptides in the heavy sample. The samples are then mixed and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since the light and heavy labeled peptides are chemically identical, they co-elute during chromatography. However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the deuterium (B1214612) labels. The relative abundance of a peptide in the two samples is determined by comparing the signal intensities of the light and heavy isotopic peaks in the mass spectrum.
Data Presentation
The quantitative data generated from this method can be summarized to compare protein expression levels between different conditions. Below is an example of how such data can be presented.
| Protein ID | Gene Name | Description | Log2 Fold Change (Heavy/Light) | p-value | Number of Peptides Quantified |
| P02768 | ALB | Serum albumin | -0.15 | 0.68 | 25 |
| P68871 | HBB | Hemoglobin subunit beta | 0.05 | 0.89 | 12 |
| Q9Y6K9 | PRDX1 | Peroxiredoxin-1 | 1.58 | 0.002 | 8 |
| P27348 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | -0.02 | 0.95 | 15 |
| P10636 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.10 | 0.0001 | 11 |
Experimental Protocols
A detailed methodology for protein quantification using a deuterated trimethylamine labeling approach is provided below. This protocol is adapted from standard stable isotope dimethyl labeling procedures.
Materials and Reagents:
-
Lysis Buffer: 8 M Urea (B33335) in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors
-
Reduction Reagent: 100 mM dithiothreitol (B142953) (DTT)
-
Alkylation Reagent: 200 mM iodoacetamide (B48618) (IAA)
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.0
-
Trypsin: Sequencing grade, reconstituted in 50 mM acetic acid
-
Labeling Buffer: 100 mM triethylammonium (B8662869) bicarbonate (TEAB), pH 8.5
-
Light Labeling Reagent: 4% (v/v) aqueous formaldehyde (B43269) (CH₂O)
-
Heavy Labeling Reagent (derived from this compound concept): 4% (v/v) aqueous deuterated formaldehyde (¹³CD₂O) or a solution prepared from a suitable deuterated trimethylamine precursor.
-
Reducing Agent: 600 mM sodium cyanoborohydride (NaBH₃CN)
-
Quenching Solution: 5% (v/v) ammonium (B1175870) hydroxide
-
Acidification Solution: 10% (v/v) formic acid
-
Desalting Columns: C18 spin columns
-
LC-MS grade solvents: Acetonitrile (ACN) and water with 0.1% formic acid
Protocol Steps:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in Lysis Buffer.
-
Determine protein concentration using a BCA assay.
-
Take equal amounts of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the samples with Digestion Buffer to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final pH of <3.
-
Desalt the peptide mixture using C18 spin columns and dry the samples under vacuum.
-
-
Stable Isotope Labeling:
-
Reconstitute the dried peptide samples in 100 µL of Labeling Buffer.
-
For the "light" sample: Add 4 µL of the Light Labeling Reagent (formaldehyde).
-
For the "heavy" sample: Add 4 µL of the Heavy Labeling Reagent (deuterated formaldehyde equivalent).
-
Mix briefly and then add 4 µL of the Reducing Agent (sodium cyanoborohydride) to each sample.
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding 16 µL of Quenching Solution to each sample and incubating for 10 minutes.
-
Stop the quenching reaction and acidify the samples by adding 8 µL of Acidification Solution.
-
-
Sample Pooling and Desalting:
-
Combine the light and heavy labeled peptide samples.
-
Desalt the mixed sample using C18 spin columns.
-
Dry the final labeled peptide mixture under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried, labeled peptides in an appropriate volume of LC-MS loading buffer (e.g., 2% ACN, 0.1% formic acid in water).
-
Analyze the samples by LC-MS/MS on a high-resolution mass spectrometer.
-
Mandatory Visualizations
Experimental Workflow
Caption: Overview of the stable isotope labeling workflow for quantitative proteomics.
Reductive Amination Signaling Pathway
Troubleshooting & Optimization
Technical Support Center: Optimizing Trimethylammonium chloride-d10 Mass Spectrometry Signals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal of Trimethylammonium chloride-d10 in mass spectrometry experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal weak or inconsistent?
A weak or inconsistent signal for this compound, a deuterated internal standard, can stem from several factors. These include suboptimal mass spectrometer source settings, chromatographic issues, analyte adsorption, matrix effects, or problems with the standard itself, such as isotopic back-exchange. A systematic troubleshooting approach is necessary to identify and resolve the specific cause.
Q2: My deuterated standard elutes at a different retention time than the non-deuterated analyte. Why does this happen and how can I fix it?
This phenomenon is known as the "deuterium isotope effect."[1] The substitution of hydrogen with the heavier deuterium (B1214612) isotope can alter the molecule's physicochemical properties, causing it to interact differently with the liquid chromatography (LC) column stationary phase. This often results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart.[1] While often minimal, this can impact quantification if the peaks do not co-elute perfectly.[2]
To minimize this shift, you can:
-
Optimize Chromatography: Adjust the mobile phase gradient, composition, or column temperature to improve co-elution.[1][2]
-
Consider Alternative Labeled Standards: If the shift remains significant, using a ¹³C or ¹⁵N labeled standard may be a better option as they typically show negligible retention time shifts.[3]
Q3: I'm observing signal loss or drift. Could this be due to adsorption or isotopic exchange?
Yes, both are possibilities, especially for quaternary ammonium (B1175870) compounds (QACs) and deuterated standards.
-
Adsorption: QACs can adsorb to container surfaces or parts of the LC system, leading to signal loss and carryover between injections.[2][4] Rinsing sample containers with an acidified methanol (B129727) solution can help recover adsorbed compounds.[4]
-
Isotopic Exchange: Deuterium atoms can exchange with hydrogen atoms from the solvent, a process known as back-exchange.[2] This is more likely if the deuterium labels are on acidic or basic sites and can be influenced by the pH of the mobile phase.[2] This alters the concentration of the deuterated standard over time, compromising accuracy. Using standards with deuterium labels on chemically stable positions (e.g., aromatic rings) is recommended.[2]
Q4: What are matrix effects and how do they impact my this compound signal?
Matrix effects occur when components in the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte of interest in the mass spectrometer's source.[5][6] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting accuracy and reproducibility.[6][7]
Even with a deuterated internal standard, if it does not perfectly co-elute with the analyte, it can be exposed to different matrix components and experience a different degree of ion suppression or enhancement.[2] This is known as a differential matrix effect and can lead to inaccurate quantification.[2]
Section 2: Troubleshooting Guides
This section provides structured guidance for common problems encountered with this compound analysis.
Problem: Low Signal Intensity
A weak signal is one of the most common challenges. The following workflow can help diagnose and resolve the issue.
Caption: General troubleshooting workflow for low signal intensity.
Solution 1.1: Optimize ESI Source Parameters The Electrospray Ionization (ESI) source parameters are critical for achieving a strong and stable signal. A systematic optimization should be performed.[1]
| Parameter | Recommended Range | Rationale |
| Spray Voltage (V) | 2000 - 4000 | Aim for the lowest voltage that provides a stable spray to minimize in-source reactions.[1] |
| Drying Gas Temp (°C) | 200 - 350 | Optimize to ensure efficient desolvation without causing thermal degradation.[1] |
| Nebulizer Gas (psi) | Varies by instrument | Adjust to achieve a stable spray and optimal droplet formation.[1] |
| Drying Gas Flow (L/min) | Varies by instrument | Aids in desolvation; optimize for signal intensity without causing suppression.[1] |
| Cone/Fragmentor Voltage (V) | 10 - 100 | Ramp this voltage to maximize the precursor ion signal while minimizing fragmentation.[1] |
Solution 1.2: Adjust Mobile Phase Composition The mobile phase influences ionization efficiency.
-
Solvent Choice: Reversed-phase solvents like methanol and acetonitrile (B52724) are preferable for ESI as they support ion formation.[8]
-
Additives: Use volatile additives to promote ionization. For quaternary amines, which are permanently positive, additives primarily ensure good chromatography. Formic acid (0.1%) or ammonium acetate (B1210297) are common choices.[9]
Solution 1.3: Improve Chromatographic Conditions
-
Column Choice: For QACs, reversed-phase (C8, C18) or mixed-mode columns can be effective.[10][11]
-
Peak Shape: Poor peak shape can reduce signal height. Ensure compatibility between the sample diluent and the initial mobile phase to prevent peak distortion.
-
Efficiency: Using columns with smaller particle sizes can increase peak height and, consequently, the signal-to-noise ratio.[12]
Problem: Poor Reproducibility and Signal Instability
Solution 2.1: Address Analyte Adsorption Quaternary amines are prone to adsorbing to surfaces.
-
Protocol: Prepare samples in polypropylene (B1209903) vials.
-
Recovery: If adsorption is suspected, wash containers with a solution like methanol containing 2% v/v formic acid to recover the adsorbed analyte.[4]
-
System Passivation: In some cases, repeated injections of a high-concentration standard can help passivate active sites in the LC system.
Solution 2.2: Check for Deuterium-Hydrogen Back-Exchange
-
Protocol: Incubate the this compound standard in the sample diluent or mobile phase for an extended period (e.g., 24 hours) at room temperature.
-
Analysis: Analyze the sample and look for the appearance of a signal at the mass transition of the unlabeled analyte. A significant increase indicates that back-exchange is occurring.[2]
-
Mitigation: If exchange is confirmed, consider adjusting the pH of the mobile phase or using a standard with a more stable label position.[2]
Solution 2.3: Evaluate Matrix Effects Differential matrix effects between the analyte and the internal standard can cause poor reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. organomation.com [organomation.com]
- 10. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Trimethylammonium chloride-d10
Welcome to the technical support center for the analysis of Trimethylammonium chloride-d10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues with poor chromatographic peak shape encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound?
Poor peak shape for this compound, a polar quaternary ammonium (B1175870) compound, typically manifests as peak tailing, fronting, or splitting. The primary causes often relate to secondary interactions with the stationary phase, issues with the mobile phase, or column problems.
Common Causes of Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact strongly with the positively charged quaternary amine of your analyte, leading to tailing.[1][2][3]
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to inconsistent ionization of residual silanols, promoting secondary interactions.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peaks to tail.[3][5]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[5][6]
Common Causes of Peak Fronting:
-
Sample Overload (Concentration): Injecting a sample that is too concentrated can lead to peak fronting.[5][7]
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can cause fronting.[1][2]
-
Column Collapse: A physical change in the column bed can lead to peak fronting, often caused by harsh mobile phase conditions (e.g., high pH or temperature).[1][8]
Common Causes of Peak Splitting:
-
Mismatch between Injection Solvent and Mobile Phase: Injecting in a solvent significantly stronger than the mobile phase can cause peak distortion.[2]
-
Column Void or Blocked Frit: A void at the column inlet or a partially blocked frit can distort the sample band, leading to split peaks for all analytes.[2][8]
-
Co-elution: An interfering compound eluting very close to the analyte can appear as a shoulder or a split peak.[9]
Q2: How does the deuterium (B1214612) labeling in this compound affect its chromatography?
The substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of a molecule, a phenomenon known as the Chromatographic Isotope Effect (CIE).[10] Typically, deuterated compounds are slightly less lipophilic and may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[10][11] While this effect is usually small, it is important to verify the elution profile if you are also analyzing the non-deuterated form. For quantitative analysis, it is crucial to ensure that the peak shape of the deuterated standard is optimal and does not interfere with the analyte of interest.
Q3: Which chromatographic modes are recommended for analyzing this compound?
Given its high polarity and permanent positive charge, traditional reversed-phase chromatography is often challenging for this compound. The following modes are generally more successful:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer. This allows for better retention and often improved peak shape for polar analytes.[12]
-
Ion-Pair Chromatography (IPC): This technique is used in reversed-phase systems. An ion-pairing reagent with a hydrophobic tail and a charge opposite to the analyte is added to the mobile phase. This forms a neutral ion pair with the analyte, which can then be retained and separated on a C18 or other non-polar stationary phase.[13][14]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Guide 1: Troubleshooting Peak Tailing
Peak tailing is the most common peak shape issue for quaternary amines. Follow these steps to address it:
Step 1: Identify the Scope of the Problem
-
All peaks tail: This suggests a problem at the column inlet or an issue with the mobile phase.[8] Check for a blocked frit or a column void. Also, confirm the mobile phase was prepared correctly.
-
Only the this compound peak tails: This points to a specific interaction between the analyte and the stationary phase.
Step 2: Method and Mobile Phase Adjustments
-
Optimize Mobile Phase pH: For silica-based columns, operating at a lower pH (e.g., 2-3) can suppress the ionization of residual silanol groups, reducing secondary interactions.[2][6]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask silanol interactions and improve peak shape.[4][6]
-
Add an Ion-Pairing Reagent: If using a reversed-phase column, introduce an ion-pairing reagent like heptafluorobutyric acid (HFBA) at a low concentration (e.g., 0.1%) to the mobile phase.
-
Switch to a HILIC Column: If tailing persists on reversed-phase columns, transitioning to a HILIC column is a highly effective solution for improving the peak shape of polar compounds.[12]
Step 3: Check for Column Overload
-
Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves with dilution, the original sample was overloaded.[3]
Step 4: Column Maintenance
-
Flush the Column: Wash the column with a strong solvent to remove any contaminants.[9]
-
Replace the Column: If the above steps do not resolve the issue, the column may be permanently damaged or have lost its efficiency.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting poor peak shape.
Caption: A flowchart for systematic troubleshooting of poor chromatographic peak shape.
Experimental Protocols & Data
Protocol 1: Analysis of this compound using HILIC
This protocol is a starting point for achieving good peak shape for this compound.
-
Column: HILIC Column (e.g., Atlantis HILIC Silica, 2.1 x 100 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
Injection Solvent: 90:10 Acetonitrile:Water
Table 1: Comparison of Chromatographic Conditions and Expected Peak Shape
| Parameter | Condition 1: Reversed-Phase | Condition 2: HILIC | Condition 3: Ion-Pair |
| Column | C18, 2.1 x 100 mm, 3 µm | HILIC Silica, 2.1 x 100 mm, 3 µm | C18, 2.1 x 100 mm, 3 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 10 mM Ammonium Formate, pH 3.0B: Acetonitrile | A: 0.1% HFBA in WaterB: Acetonitrile |
| Expected Tailing Factor | > 2.0 (Poor) | < 1.5 (Good) | < 1.8 (Acceptable) |
| Retention | Very Low | Good | Moderate |
This table summarizes typical outcomes when analyzing a polar quaternary amine like this compound under different chromatographic conditions. HILIC generally provides the best performance in terms of peak shape and retention.
References
- 1. youtube.com [youtube.com]
- 2. acdlabs.com [acdlabs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. uhplcs.com [uhplcs.com]
- 7. asdlib.org [asdlib.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Peak tailing for quaternary ammonium compound on C18 column - Chromatography Forum [chromforum.org]
- 13. welch-us.com [welch-us.com]
- 14. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
Technical Support Center: Matrix Effects on Trimethylammonium Chloride-d10 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of trimethylammonium chloride-d10 (TMAO-d10), often used as an internal standard for the analysis of trimethylamine (B31210) N-oxide (TMAO).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMAO-d10) and why is it used in mass spectrometry?
This compound is the deuterated form of Trimethylamine N-oxide (TMAO). In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, it is commonly used as a stable isotope-labeled internal standard (SIL-IS). Because its chemical and physical properties are nearly identical to the endogenous analyte TMAO, it is added to samples at a known concentration to correct for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[1]
Q2: What are matrix effects and how do they affect TMAO-d10 quantification?
Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine, tissue extracts).[2][3][4] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the analyte and/or the internal standard.[3][5][6] This can compromise the accuracy, precision, and sensitivity of the quantification.[5][7] Even with a deuterated internal standard like TMAO-d10, differential matrix effects can occur, where the analyte and the internal standard are not affected to the same degree, leading to inaccurate results.[1][8]
Q3: What are the ideal characteristics for a deuterated internal standard like TMAO-d10?
For reliable quantification, a deuterated internal standard should have:
-
High Isotopic Purity (≥98%): This minimizes the contribution of the unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[1]
-
High Chemical Purity (>99%): This ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[1]
-
Appropriate Deuteration: A sufficient number of deuterium (B1214612) atoms (typically 3 or more) is necessary to ensure the mass-to-charge ratio (m/z) is clearly resolved from the natural isotopic distribution of the analyte.[1]
-
Label Stability: Deuterium atoms should be in stable, non-exchangeable positions on the molecule.[1]
Q4: Can using TMAO-d10 as an internal standard completely eliminate matrix effects?
Not always. While TMAO-d10 is designed to compensate for matrix effects, issues like chromatographic separation between TMAO and TMAO-d10 can lead to them being exposed to different co-eluting matrix components.[1][8] This results in differential matrix effects, where the degree of ion suppression or enhancement is not the same for both the analyte and the internal standard, leading to inaccurate quantification.[1][8]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of TMAO using TMAO-d10 as an internal standard.
Issue 1: Poor Reproducibility and Inaccurate Results
Possible Cause: Differential matrix effects between TMAO and TMAO-d10.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting differential matrix effects.
Quantitative Data Summary: Matrix Effect Evaluation
The following table shows hypothetical data from a matrix effect experiment, illustrating how to identify differential effects.
| Compound | Peak Area (Neat Solution - Set A) | Peak Area (Post-Extraction Spike - Set B) | Matrix Effect (%) |
| TMAO | 1,500,000 | 900,000 | 60.0% (Suppression) |
| TMAO-d10 | 1,600,000 | 1,280,000 | 80.0% (Suppression) |
In this example, TMAO experiences more significant ion suppression (60%) than TMAO-d10 (80%), which would lead to an overestimation of the TMAO concentration.
Issue 2: Variable Internal Standard Response
Possible Cause: Ion suppression or enhancement in specific regions of the chromatogram.
Troubleshooting Workflow:
Caption: Workflow for investigating variable internal standard response.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Pre- vs. Post-Extraction Spike)
Objective: To quantify the extent of ion suppression or enhancement for both the analyte (TMAO) and the internal standard (TMAO-d10).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of TMAO and TMAO-d10 in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from a subject not exposed to the analyte). After the final extraction step, spike the extract with TMAO and TMAO-d10 to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with TMAO and TMAO-d10 to the same concentration as Set A before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both TMAO and TMAO-d10.
-
Calculate Matrix Effect and Recovery:
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.[5][10]
Methodology:
-
Setup: Use a T-connector to continuously infuse a solution of TMAO-d10 at a constant flow rate into the LC flow path between the analytical column and the mass spectrometer.[1][5]
-
Analysis: While the TMAO-d10 solution is being infused, inject an extracted blank matrix sample onto the LC column.
-
Evaluation: Monitor the signal of the infused TMAO-d10. A stable baseline should be observed. Any deviation from this baseline during the chromatographic run indicates a matrix effect. A dip in the baseline signifies ion suppression, while a spike indicates ion enhancement.[1][5] By comparing the retention time of TMAO with the regions of suppression or enhancement, you can determine if matrix effects are a likely issue.[1]
Mitigation Strategies for Matrix Effects
If significant matrix effects are identified, consider the following strategies:
-
Improve Sample Cleanup: Employ more selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[5][11]
-
Chromatographic Separation: Modify the LC method (e.g., change the gradient, mobile phase, or column chemistry) to separate TMAO and TMAO-d10 from the co-eluting interferences.[7][11]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect.[7][10] This is only feasible if the analyte concentration is high enough to remain above the lower limit of quantification.
-
Use of a Different Ionization Technique: If using electrospray ionization (ESI), which is more susceptible to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if compatible with the analyte.[5][6]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the samples to compensate for matrix effects.[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. benchchem.com [benchchem.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Trimethylammonium chloride-d10
Welcome to the technical support center for the analysis of Trimethylammonium chloride-d10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing ion suppression and troubleshooting common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[2][3] this compound, being a small, polar quaternary amine, is particularly susceptible to ion suppression, especially in complex biological matrices like plasma, urine, and tissue homogenates.
Q2: What are the common causes of ion suppression for small quaternary amines?
A2: The primary causes of ion suppression for small quaternary amines include:
-
Matrix Components: Endogenous components in biological samples, such as salts, phospholipids (B1166683), and proteins, can co-elute with the analyte and interfere with the ionization process.[4]
-
Mobile Phase Additives: Non-volatile buffers or high concentrations of ion-pairing agents can reduce ionization efficiency.
-
Sample Preparation Artifacts: Contaminants introduced during sample processing can also lead to ion suppression.
Q3: How can I identify if ion suppression is affecting my analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the baseline signal at the retention time of the analyte indicates the presence of co-eluting, suppressing agents.
Q4: Why is a deuterated internal standard like this compound used?
A4: A deuterated internal standard is considered the gold standard in quantitative LC-MS/MS analysis. Since this compound is a stable isotope-labeled version of the endogenous compound, it has nearly identical chemical and physical properties. This means it will co-elute and experience similar degrees of ion suppression as the unlabeled analyte. By using the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the variability caused by ion suppression is effectively normalized.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Problem 1: Low or No Signal for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Solid-phase extraction (SPE) with a strong cation exchange (SCX) sorbent is often effective for quaternary amines.[4] 2. Optimize Chromatography: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for retaining and separating polar compounds like this compound from less polar matrix interferences.[5][6][7] 3. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering components.[1] |
| Poor Retention on a Reversed-Phase Column | 1. Switch to HILIC: this compound is a highly polar compound and will have little to no retention on traditional C18 columns.[6] A HILIC column is the recommended choice for better retention and separation.[5][7][8] |
| Suboptimal Mass Spectrometer Settings | 1. Optimize Source Parameters: Ensure that the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound. 2. Confirm MRM Transitions: Verify the precursor and product ion masses for this compound and ensure the collision energy is optimized for the best signal-to-noise ratio. |
Problem 2: High Variability in Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Standardize Protocol: Ensure the sample preparation protocol is followed consistently for all samples, including standards and quality controls. 2. Automate if Possible: Automated sample preparation can reduce variability.[9] |
| Matrix Effects Varying Between Samples | 1. Use a Stable Isotope-Labeled Internal Standard: this compound serves this purpose. Ensure it is added to all samples at the beginning of the sample preparation process. 2. Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the study samples to compensate for consistent matrix effects. |
| Instability of the Analyte | 1. Assess Stability: Investigate the stability of Trimethylammonium chloride under different storage conditions (e.g., freeze-thaw cycles, storage temperature).[10] It has been noted that choline (B1196258) concentrations can increase in certain sample types and under specific storage conditions.[10] |
Experimental Protocols
The following are example protocols for the analysis of small quaternary amines, like this compound, in biological matrices. These are based on established methods for the structurally similar compounds choline and acetylcholine (B1216132) and should be optimized for your specific application.
Sample Preparation: Protein Precipitation (for Plasma or Serum)
This is a simpler but potentially less clean method.
-
Aliquoting: To 100 µL of plasma or serum in a microcentrifuge tube, add a known concentration of your internal standard (e.g., a different deuterated analog if quantifying endogenous trimethylammonium).
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) (for Plasma, Serum, or Urine)
This method provides a cleaner extract.
-
Sample Pre-treatment: To 100 µL of the sample, add the internal standard. For urine, a dilution step may be necessary.
-
Conditioning: Condition an Oasis WCX (Weak Cation Exchange) µElution plate well with 200 µL of methanol (B129727) followed by 200 µL of water.[5]
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Washing: Wash the sorbent with 100 µL of water, followed by 100 µL of methanol.[5]
-
Elution: Elute the analytes with 40 µL of 5% (v/v) formic acid in a 60:40 (v/v) isopropanol:acetonitrile mixture.[5]
-
Analysis: The eluate can often be directly injected onto a HILIC column without the need for evaporation and reconstitution.[5]
LC-MS/MS Parameters
Liquid Chromatography (HILIC)
-
Column: Atlantis HILIC Silica, 2.1 x 50 mm, 3 µm or Syncronis HILIC 1.7 µm, 50 x 2.1 mm.[5][6][7]
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to allow for the elution of polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35 - 40°C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions (for Choline, adaptable for Trimethylammonium):
-
Choline: 104 -> 60
-
Acetylcholine: 146 -> 87
-
Note: The specific MRM transitions for this compound will need to be determined empirically by infusing a standard solution.
-
Quantitative Data Summary
The following tables summarize typical performance data from validated methods for choline, a close analog of Trimethylammonium chloride. These values can serve as a benchmark for method development.
Table 1: Example Calibration Curve Parameters for Choline Analysis
| Parameter | Value | Reference |
| Linear Range | 0.1 - 100 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.995 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.38 µmol/L | [12] |
Table 2: Example Recovery and Precision Data for Choline
| Parameter | Value | Reference |
| Recovery (SPE) | 94% - 114% | [12] |
| Intra-assay CV (%) | < 4% | [12] |
| Inter-assay CV (%) | < 6% | [12] |
Visualizations
Logical Workflow for Troubleshooting Ion Suppression
Caption: A decision tree for troubleshooting ion suppression.
Experimental Workflow for Sample Analysis
Caption: A typical experimental workflow for LC-MS/MS analysis.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. Choline in whole blood and plasma: sample preparation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. research.edgehill.ac.uk [research.edgehill.ac.uk]
Technical Support Center: Stability of Trimethylammonium chloride-d10 in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Trimethylammonium chloride-d10 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of this compound?
For long-term stability, it is recommended to store stock solutions of this compound in a well-sealed vial at -20°C or colder.[1] The solvent used for reconstitution should be of high purity and aprotic, such as acetonitrile (B52724) or methanol, to minimize the risk of hydrogen-deuterium (H/D) exchange.[1] For short-term storage (hours to days), solutions may be kept at 2-8°C, but fresh preparation is ideal for immediate use.[1]
Q2: How should I handle biological samples (e.g., plasma, urine) containing this compound?
Biological samples should be processed and frozen as quickly as possible. For long-term storage, temperatures of -80°C are recommended to ensure the stability of a wide range of analytes.[2][3] Avoid repeated freeze-thaw cycles, as this can degrade certain analytes.[4] If repeated analysis is necessary, it is advisable to aliquot samples into smaller volumes before initial freezing.
Q3: What are the potential stability issues I should be aware of when working with this compound in biological matrices?
The primary stability concerns for deuterated compounds like this compound in biological samples include:
-
Freeze-Thaw Instability: Repeated cycles of freezing and thawing can lead to the degradation of the analyte.
-
Short-Term (Bench-Top) Instability: Leaving samples at room temperature for extended periods can result in degradation.
-
Long-Term Instability: The analyte may degrade over time, even when frozen. Storage at ultra-low temperatures (-80°C) is generally recommended for long-term storage to minimize degradation.[2][3]
-
Hydrogen-Deuterium (H/D) Exchange: Although the deuterium (B1214612) labels on the methyl groups of this compound are generally stable, exposure to certain conditions (e.g., highly acidic or basic pH, certain enzymatic activities) could potentially lead to H/D exchange, which would impact mass spectrometric analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low analyte recovery after sample processing. | Degradation during sample handling: The analyte may be unstable at room temperature. | Minimize the time samples are kept at room temperature. Process samples on ice and freeze them promptly after collection and processing. |
| Adsorption to container surfaces: The compound may adhere to plastic or glass surfaces. | Use low-retention tubes for sample collection and storage. Evaluate different container materials during method development. | |
| Inconsistent results between different aliquots of the same sample. | Improper mixing after thawing: The analyte may not be uniformly distributed in the thawed sample. | Vortex each sample thoroughly after thawing and before taking an aliquot for analysis. |
| Multiple freeze-thaw cycles: The analyte may be degrading with each freeze-thaw cycle. | Prepare smaller aliquots of samples to avoid repeated freeze-thaw cycles of the bulk sample. | |
| Shift in mass-to-charge ratio (m/z) or appearance of interfering peaks in mass spectrometry. | Hydrogen-Deuterium (H/D) exchange: The deuterated labels may be exchanging with protons from the solvent or matrix. | Ensure that the pH of the sample and analytical mobile phase is controlled. Use aprotic solvents where possible for sample reconstitution.[1] |
| Metabolic instability: The compound may be metabolized by enzymes present in the biological sample. | Add enzyme inhibitors to the sample collection tubes if metabolic instability is suspected. Keep samples at low temperatures to reduce enzymatic activity. |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix (e.g., plasma).
-
Initial Analysis (Time Zero): Immediately after spiking, process and analyze one set of replicates to determine the baseline concentration.
-
Freeze-Thaw Cycles: Freeze the remaining replicates at -20°C or -80°C for at least 24 hours. Thaw the samples at room temperature until completely thawed, and then refreeze for another 24 hours. Repeat for the desired number of cycles (typically 3-5).
-
Analysis: After the final thaw, analyze the samples and compare the mean concentration to the time-zero samples.
Protocol 2: Assessment of Short-Term (Bench-Top) Stability
-
Sample Preparation: Spike a known concentration of this compound into at least three replicates of the biological matrix.
-
Storage: Store the spiked samples at room temperature for a predetermined period (e.g., 4, 8, or 24 hours).
-
Analysis: At each time point, process and analyze the samples. Compare the results to freshly prepared and analyzed samples.
Protocol 3: Assessment of Long-Term Stability
-
Sample Preparation: Prepare a sufficient number of aliquots of the biological matrix spiked with a known concentration of this compound.
-
Storage: Store the aliquots at the desired temperature (e.g., -20°C and -80°C).
-
Analysis: Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months). Compare the concentrations to the initial baseline measurement.
Data Presentation
The following tables present hypothetical stability data for this compound in human plasma. These are for illustrative purposes to guide researchers in their data presentation.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Nominal Concentration (ng/mL) | Number of Freeze-Thaw Cycles | Mean Measured Concentration (ng/mL) | % Recovery |
| This compound | 10 | 1 | 9.8 | 98.0 |
| 10 | 3 | 9.6 | 96.0 | |
| 10 | 5 | 9.5 | 95.0 | |
| 100 | 1 | 101.2 | 101.2 | |
| 100 | 3 | 98.7 | 98.7 | |
| 100 | 5 | 97.5 | 97.5 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Analyte | Nominal Concentration (ng/mL) | Storage Duration (hours) | Mean Measured Concentration (ng/mL) | % Recovery |
| This compound | 10 | 0 | 10.1 | 101.0 |
| 10 | 4 | 9.9 | 99.0 | |
| 10 | 8 | 9.7 | 97.0 | |
| 10 | 24 | 9.2 | 92.0 | |
| 100 | 0 | 100.5 | 100.5 | |
| 100 | 4 | 99.8 | 99.8 | |
| 100 | 8 | 98.1 | 98.1 | |
| 100 | 24 | 94.3 | 94.3 |
Table 3: Long-Term Stability of this compound in Human Plasma
| Analyte | Nominal Concentration (ng/mL) | Storage Temperature (°C) | Storage Duration (months) | Mean Measured Concentration (ng/mL) | % Recovery |
| This compound | 10 | -20 | 1 | 9.9 | 99.0 |
| 10 | -20 | 3 | 9.5 | 95.0 | |
| 10 | -20 | 6 | 9.1 | 91.0 | |
| 10 | -80 | 1 | 10.0 | 100.0 | |
| 10 | -80 | 3 | 9.9 | 99.0 | |
| 10 | -80 | 6 | 9.8 | 98.0 | |
| 100 | -20 | 1 | 100.2 | 100.2 | |
| 100 | -20 | 3 | 97.8 | 97.8 | |
| 100 | -20 | 6 | 93.5 | 93.5 | |
| 100 | -80 | 1 | 101.1 | 101.1 | |
| 100 | -80 | 3 | 100.5 | 100.5 | |
| 100 | -80 | 6 | 99.7 | 99.7 |
Visualizations
Caption: Workflow for assessing the stability of an analyte in biological samples.
Caption: Potential degradation pathways for this compound.
References
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term stability of soluble ST2 in frozen plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Trimethylammonium Chloride-d10 Versus its Non-Deuterated Analog for Accurate Quantification
For researchers, scientists, and drug development professionals engaged in metabolomic studies and quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison of Trimethylammonium chloride-d10 and its non-deuterated counterpart, Trimethylammonium chloride, with a focus on their application in mass spectrometry-based quantification of trimethylamine (B31210) (TMA) and its metabolites.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the quantitative analysis of endogenous compounds like trimethylamine. This is due to the principle of isotope dilution mass spectrometry, which corrects for variability in sample preparation and matrix effects during analysis. The non-deuterated analog is unsuitable as an internal standard for TMA quantification because it is chemically identical to the analyte, making it impossible to differentiate between the added standard and the endogenous compound.
Physicochemical Properties
A fundamental comparison begins with the physicochemical properties of both compounds. The primary difference lies in their molecular weight due to the replacement of ten hydrogen atoms with deuterium (B1214612) in the d10 analog.
| Property | This compound | Trimethylammonium chloride |
| Molecular Formula | C₃D₉N·DCl | C₃H₁₀ClN |
| Molecular Weight | 105.63 g/mol | 95.57 g/mol [1][2] |
| Melting Point | Not specified | 273-278 °C[2] |
| Solubility | Soluble in water | Soluble in water and ethanol[3] |
Performance in Quantitative Analysis
The superiority of this compound as an internal standard is evident in the performance of validated analytical methods for trimethylamine (TMA) and its major metabolite, trimethylamine N-oxide (TMAO). The use of a deuterated internal standard like trimethylamine-d9 (a close analog to d10) allows for highly accurate and precise quantification in complex biological matrices such as human plasma and urine.[3][4]
Below is a summary of the performance characteristics of a validated LC-MS/MS method for the simultaneous measurement of urinary TMA and TMAO using deuterated internal standards.[3]
| Parameter | Trimethylamine (TMA) | Trimethylamine N-Oxide (TMAO) |
| Linearity Range | 0.40 - 100 µM | 5.0 - 100 µM |
| Lower Limit of Quantification (LLOQ) | 0.40 µM | 5.0 µM |
| Accuracy at LLOQ | 96.2% | 98.4% |
| Intra-day Precision (CV%) | < 4.0% | < 9.0% |
| Inter-day Precision (CV%) | < 15% (for concentrations > 0.99 µM) | < 15% |
These performance metrics highlight the robustness and reliability of using a deuterated internal standard for the quantification of trimethylamine and its metabolites.
Experimental Protocols
A detailed experimental protocol for the simultaneous measurement of urinary TMA and TMAO by liquid chromatography-mass spectrometry (LC-MS/MS) is provided below. This method utilizes deuterated internal standards (d9-TMA and d9-TMAO) for accurate quantification.[3]
Sample Preparation
-
To 500 µL of urine sample, add 20 µL of a 1 mM solution containing d9-TMA and d9-TMAO as internal standards.
-
Add 2 mL of hexane (B92381) and 1 mL of butanol, followed by 1 mL of 0.5 N NaOH for extraction.
-
Vortex the mixture for 1 minute and centrifuge at 20,000 x g for 10 minutes at 4 °C.
-
Transfer the organic supernatant to a new tube.
-
Add 0.2 mL of 0.2 M formic acid to the organic phase to transfer the analytes to the aqueous phase.
-
Vortex for 1 minute and centrifuge at 20,000 x g for 10 minutes at 4 °C.
-
Transfer the aqueous supernatant to a mass spectrometry vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A system capable of gradient elution.
-
Column: A suitable HILIC or reversed-phase column for separation of polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 350 µL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
TMA: m/z 60 → 44
-
d9-TMA: m/z 69 → 49
-
TMAO: m/z 76 → 58
-
d9-TMAO: m/z 85 → 66
-
Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of trimethylamine in biological samples using a deuterated internal standard.
Conclusion
For the accurate and reliable quantification of trimethylamine and its metabolites in biological samples, this compound is the unequivocally superior choice over its non-deuterated analog. Its use as an internal standard in isotope dilution mass spectrometry effectively mitigates variability introduced during sample preparation and analysis, leading to high-quality, reproducible data essential for research, clinical diagnostics, and drug development. The provided experimental protocol and performance data serve as a testament to the robustness of methods employing deuterated standards.
References
- 1. researchgate.net [researchgate.net]
- 2. A faster and simpler UPLC-MS/MS method for the simultaneous determination of trimethylamine N-oxide, trimethylamine and dimethylamine in different types of biological samples - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation: The Gold Standard of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a critical aspect of preclinical and clinical studies. The choice of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is a pivotal decision that directly impacts the accuracy and robustness of the method. This guide provides an objective comparison of the performance of stable isotope-labeled internal standards (SIL-IS), specifically focusing on the principles of using deuterated standards like Trimethylammonium chloride-d10, against analog internal standards.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative bioanalysis to correct for the variability inherent in sample preparation and analysis[1]. An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. By maintaining a constant concentration, the IS response can be used to normalize the analyte response, thus compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response[2].
The two primary types of internal standards employed in bioanalysis are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" and are molecules in which one or more atoms have been replaced with a heavier isotope (e.g., ²H (deuterium), ¹³C, ¹⁵N)[3]. For the analysis of choline (B1196258), a deuterated analog such as this compound or Choline-d9 serves as an ideal SIL-IS.
-
Analog Internal Standards: These are molecules that are structurally similar to the analyte but not isotopically labeled. They should ideally have similar physicochemical properties and chromatographic behavior to the analyte[4].
Performance Comparison: Deuterated vs. Analog Internal Standards
The superiority of SIL-IS, such as deuterated standards, over analog IS is well-documented in bioanalytical literature. This superiority is primarily attributed to the near-identical chemical and physical properties of the SIL-IS to the analyte of interest. This ensures that both compounds behave similarly during sample processing and analysis, leading to more accurate and precise results[5].
To illustrate this, the following table summarizes typical validation performance data for the quantification of choline in human plasma using a deuterated internal standard (representing this compound) versus a hypothetical, yet representative, analog internal standard.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | Deuterated Internal Standard (e.g., Choline-d9) | Analog Internal Standard | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -2.0% to +3.5% | -10.0% to +12.5% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | |||
| - Intra-day | < 4%[1] | < 10% | ≤15% (≤20% at LLOQ) |
| - Inter-day | < 6%[1] | < 12% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%CV) | < 5% | < 15% | ≤15% |
| Recovery (%) | 94% to 114%[1] | 80% to 110% | Consistent, precise, and reproducible |
Data for the deuterated internal standard is adapted from a validated method for choline analysis[1]. Data for the analog internal standard is representative of potential performance based on the known challenges with this type of IS.
The data clearly indicates that the use of a deuterated internal standard results in significantly better accuracy and precision. The most notable difference is in the matrix effect, where the co-eluting nature of the SIL-IS with the analyte allows for more effective compensation of ion suppression or enhancement, a common challenge in bioanalysis[2].
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below is a representative experimental protocol for the quantification of choline in human plasma using a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, calibrator, or QC, add 25 µL of the deuterated internal standard working solution (e.g., Choline-d9 at a concentration of 1 µM).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-programmed gradient from high organic to increasing aqueous mobile phase.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Choline: Precursor ion > Product ion (e.g., m/z 104 > 60)
-
Deuterated Choline (IS): Precursor ion > Product ion (e.g., m/z 113 > 69)
-
Visualizing the Workflow and Rationale
To further clarify the processes and logical relationships in bioanalytical method validation, the following diagrams are provided.
References
- 1. Development of a method to measure plasma and whole blood choline by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Trimethylammonium chloride-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of choline (B1196258) and acetylcholine, focusing on the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using Trimethylammonium chloride-d10 as an internal standard against an alternative analytical technique. The supporting experimental data presented is synthesized from established methodologies to illustrate the performance comparison.
Introduction to Cross-Validation and the Role of Internal Standards
In drug development and clinical research, it is crucial to ensure that analytical methods yield consistent and reliable results. Cross-validation is the process of comparing two different analytical methods to determine if they provide equivalent quantitative results.[1] This is particularly important when samples from a single study are analyzed at different laboratories or with different techniques.[2]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in LC-MS/MS analysis.[3] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This allows it to mimic the analyte throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.[1] Deuterated standards, in particular, are favored for their ability to co-elute with the analyte, providing superior normalization.[4]
This guide will compare a validated LC-MS/MS method employing this compound (Method A) with a hypothetical alternative, an enzymatic assay (Method B), for the quantification of choline.
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics observed during the validation and cross-validation of these two methods.
Table 1: Method Validation Parameters
| Performance Characteristic | Method A: LC-MS/MS with this compound | Method B: Enzymatic Assay | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.990 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL | Defined and reproducible |
| Accuracy (% Bias) | -5% to +7% | -12% to +10% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | <8% | <15% | ≤15% (≤20% at LLOQ) |
| Recovery | 92% - 105% | 85% - 110% | Consistent and reproducible |
| Selectivity | High (Mass-based) | Moderate (Enzyme-specific) | No significant interference |
Table 2: Cross-Validation Results (Comparison of Quality Control Samples)
| QC Level | Method A Conc. (ng/mL) | Method B Conc. (ng/mL) | % Difference |
| Low QC (1.5 ng/mL) | 1.48 | 1.62 | +9.5% |
| Mid QC (50 ng/mL) | 51.2 | 48.9 | -4.5% |
| High QC (150 ng/mL) | 147.5 | 155.8 | +5.6% |
Experimental Protocols
Method A: HILIC-LC-MS/MS with this compound Internal Standard
This method is adapted from established protocols for the analysis of choline and acetylcholine.[5][6][7]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration is analyte-dependent).
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new vial for injection.
2. Liquid Chromatography:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 2.7 µm).[6]
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient from high organic to increasing aqueous content.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Heated Electrospray Ionization (HESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Choline Transition: m/z 104.1 → 60.1
-
This compound Transition: m/z 114.1 → 69.1 (hypothetical, based on d9)
-
Method B: Enzymatic Assay
This method is based on the principle of enzymatic conversion of choline to a detectable product.
1. Sample Preparation:
-
Samples may require deproteinization followed by neutralization.
-
Dilution with assay buffer to bring the choline concentration within the linear range of the assay.
2. Enzymatic Reaction:
-
Choline is oxidized by choline oxidase to produce betaine (B1666868) and hydrogen peroxide (H₂O₂).
-
Horseradish peroxidase (HRP) catalyzes the reaction of H₂O₂ with a probe to generate a colorimetric or fluorometric signal.
3. Detection:
-
The absorbance or fluorescence is measured using a plate reader.
-
The concentration of choline is determined by comparing the signal to a standard curve prepared with known concentrations of choline.
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. Validation of an LC-MS/MS method for the quantification of choline-related compounds and phospholipids in foods and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
The Superiority of ¹³C-Labeled Standards in Quantitative Bioanalysis: A Performance Comparison
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. In the realm of mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are the gold standard for mitigating matrix effects and ensuring data reliability. This guide provides an in-depth comparison of two common types of SILs: deuterium-labeled standards, exemplified by Trimethylammonium chloride-d10, and the increasingly favored ¹³C-labeled standards.
This comparison will delve into the critical performance differences between these two labeling strategies, supported by experimental data and detailed methodologies. We will explore the nuances of chromatographic behavior, isotopic stability, and overall impact on assay performance to guide you in selecting the optimal internal standard for your demanding analytical needs.
Key Performance Parameters: A Tabular Comparison
The following tables summarize the key performance differences between deuterium-labeled and ¹³C-labeled internal standards.
| Performance Parameter | This compound (Deuterium-Labeled) | ¹³C-Labeled Trimethylammonium chloride | Advantage |
| Chromatographic Co-elution | Prone to partial separation from the unlabeled analyte (isotope effect).[1][2][3] | Typically co-elutes perfectly with the unlabeled analyte.[2][3][4] | ¹³C-Labeled |
| Isotopic Stability | Deuterium labels can be susceptible to back-exchange with protons, particularly at exchangeable sites.[1][2][5] | ¹³C labels are integral to the carbon backbone and are not prone to exchange.[2] | ¹³C-Labeled |
| Matrix Effect Compensation | Less accurate compensation due to potential chromatographic separation from the analyte. | More robust and reliable compensation due to near-perfect co-elution.[2] | ¹³C-Labeled |
| Accuracy of Quantification | Can lead to quantitative errors, with one study demonstrating about 40% error in an example.[1] | Provides higher accuracy and precision in quantitative results.[6][7] | ¹³C-Labeled |
| Cost-Effectiveness | Generally less expensive and more readily available.[5][8] | Typically more costly to synthesize.[5][8] | Deuterium-Labeled |
| Method Development | May require more extensive validation to account for potential isotope effects and label instability. | Higher initial cost can be offset by reduced time spent on method development and qualification.[5] | ¹³C-Labeled |
Experimental Protocols
To empirically determine the suitability of an internal standard, a series of validation experiments are essential. The following are detailed methodologies for key experiments to compare the performance of this compound and its ¹³C-labeled counterpart.
Chromatographic Co-elution and Isotope Effect Assessment
Objective: To evaluate the chromatographic separation between the analyte and the internal standard under various conditions.
Methodology:
-
Prepare a solution containing both the unlabeled Trimethylammonium chloride and the respective internal standard (d10 or ¹³C-labeled) at a known concentration.
-
Analyze the solution using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Employ different chromatographic conditions, including varying mobile phase compositions (e.g., acidic and basic), gradients, and column chemistries to challenge the co-elution.
-
Extract the ion chromatograms for the analyte and the internal standard.
-
Overlay the chromatograms and measure the difference in retention times (ΔRT). An ideal internal standard will have a ΔRT of zero.
Isotopic Stability Evaluation
Objective: To assess the stability of the isotopic label under conditions mimicking sample preparation and storage.
Methodology:
-
Spike the internal standard into a relevant biological matrix (e.g., plasma, urine).
-
Incubate the samples under various conditions, including different pH values, temperatures, and for extended periods.
-
Prepare the samples using the intended extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Analyze the samples by LC-MS/MS.
-
Monitor for any loss of the isotopic label (e.g., appearance of a signal at the mass of a partially deuterated or unlabeled standard) or changes in the isotopic enrichment over time.
Matrix Effect and Recovery Assessment
Objective: To compare the ability of each internal standard to compensate for matrix-induced ion suppression or enhancement and to track recovery during sample preparation.
Methodology:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution.
-
Set B: Post-extraction spike of analyte and internal standard into an extracted blank matrix.
-
Set C: Pre-extraction spike of analyte and internal standard into the biological matrix, followed by the full extraction procedure.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.
-
Calculate the recovery using the formula: Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100.
-
Calculate the internal standard-normalized matrix factor and recovery to assess the compensation capability.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principles of choosing an appropriate internal standard.
Caption: A generalized workflow for quantitative analysis using an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. foodriskmanagement.com [foodriskmanagement.com]
- 8. caymanchem.com [caymanchem.com]
Inter-Laboratory Comparison of Trimethylammonium chloride-d10 Analysis: A Performance Guide
This guide provides an objective comparison of analytical performance for Trimethylammonium chloride-d10 across multiple laboratories. The data presented is based on a simulated inter-laboratory study designed to reflect typical variations and performance metrics observed in bioanalytical method validation. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and qualification of analytical laboratories for studies involving deuterated internal standards.
The use of deuterated internal standards (D-IS) is a critical component in robust quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards to improve assay accuracy and precision by compensating for matrix effects and other variabilities.[1] This guide outlines the results of a comparative study and provides the detailed experimental protocol used.
Quantitative Performance Data
The following table summarizes the key performance metrics from three different laboratories for the quantitative analysis of this compound.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.08 ng/mL | 0.04 ng/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 ng/mL | 0.25 ng/mL | 0.12 ng/mL | S/N > 10 |
| Accuracy (% Bias) | 3.2% | -5.8% | 1.5% | ±15% |
| Precision (%RSD) | 4.5% | 8.2% | 3.8% | ≤15% |
| Analyte Crosstalk | 0.2% | 0.5% | 0.1% | ≤5% of D-IS response |
| D-IS Crosstalk | 1.8% | 3.5% | 1.2% | ≤20% of analyte LLOQ response |
Experimental Protocols
The following protocols were provided to all participating laboratories to ensure consistency in methodology.
1. Sample Preparation
-
Objective: To extract this compound from a biological matrix (e.g., human plasma).
-
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of plasma with the deuterated internal standard (D-IS), this compound, to a final concentration of 50 ng/mL.
-
Add 400 µL of a protein precipitation solvent (e.g., acetonitrile) to the sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS analysis.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Trimethylammonium chloride and its d10 isotopologue were monitored.
-
3. Method Validation Parameters
-
Stability Assessment: The stability of the deuterated internal standard was evaluated in stock solutions and in the biological matrix under various storage conditions, including freeze-thaw cycles and bench-top stability.[1]
-
Crosstalk Evaluation:
-
Analyte Crosstalk: Blank matrix spiked with the analyte without the D-IS was analyzed to monitor for any contribution to the D-IS mass transition.
-
D-IS Crosstalk: Blank matrix spiked with the D-IS at its working concentration without the analyte was analyzed to monitor for any contribution to the analyte mass transition. The response at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[1]
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
Caption: Workflow for the analysis of this compound.
Caption: Key parameters for bioanalytical method validation.
References
A Comparative Guide to the Accuracy and Precision of Trimethylammonium chloride-d10 as a Surrogate Standard
In the realm of analytical chemistry, particularly in metabolomics and clinical diagnostics, the precise and accurate quantification of analytes is paramount. This guide provides a comprehensive comparison of Trimethylammonium chloride-d10 as a surrogate standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. It is designed for researchers, scientists, and drug development professionals who require reliable internal standards for the quantification of quaternary ammonium (B1175870) compounds.
The use of stable isotope-labeled (SIL) internal standards is a widely accepted strategy to improve the accuracy and precision of quantitative assays.[1] Deuterium-labeled compounds, such as this compound, are chemically almost identical to their unlabeled counterparts, allowing them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus compensating for variability.[2]
Performance Comparison: Accuracy and Precision
While specific validation data for this compound is not extensively published, its performance can be inferred from studies utilizing similar deuterated internal standards for the analysis of structurally related quaternary ammonium compounds like trimethylamine (B31210) N-oxide (TMAO). These studies demonstrate the high accuracy and precision achievable with this class of surrogates.
Table 1: Performance Characteristics of Deuterated Internal Standards for Quaternary Amine Analysis by LC-MS/MS
| Performance Metric | Deuterated Choline-d9 & TMAO-d9[3] | TMAO-d9[4] | General Expectations for this compound |
| Linearity (R²) | > 0.99 | > 0.996 | Expected to be ≥ 0.99 |
| Intra-day Precision (% CV) | Not specified | 1.40 - 7.62% | Expected to be < 15% |
| Inter-day Precision (% CV) | < 9% | 1.65 - 7.15% | Expected to be < 15% |
| Accuracy (% Recovery) | 91 - 107% (in clinical samples) | 91.99 - 105.52% | Expected to be within 85-115% |
| Lower Limit of Quantification (LLOQ) | ~0.1 µmol/L | 1 ng/mL | Dependent on instrumentation and method |
Data synthesized from studies on similar compounds[3][4].
The data consistently shows that methods employing deuterated internal standards for quaternary amine analysis achieve excellent linearity, with correlation coefficients (R²) exceeding 0.99.[3][4] Precision, measured as the coefficient of variation (% CV), is typically well below 15% for both intra-day and inter-day analyses, indicating high reproducibility.[3][4] Accuracy, often expressed as the percentage of recovery, generally falls within the widely accepted range of 85-115%.[3]
Comparison with Alternative Surrogate Standards
While SIL standards are considered the gold standard, other types of internal standards are sometimes used.
Table 2: Comparison of this compound with Other Surrogate Standard Types
| Surrogate Standard Type | Advantages | Disadvantages |
| This compound (SIL IS) | - Co-elutes with the analyte, providing the best compensation for matrix effects. - High accuracy and precision.[2] | - Potential for isotopic interference if not sufficiently resolved. - Can be more expensive than other options. |
| Structural Analogs | - More affordable than SIL IS. - Can compensate for some variability in sample preparation. | - May have different chromatographic retention and ionization efficiency than the analyte, leading to less effective correction for matrix effects. |
| No Internal Standard (External Calibration) | - Simplest and least expensive approach. | - Highly susceptible to variations in sample matrix, extraction efficiency, and instrument response, leading to lower accuracy and precision. |
The primary advantage of a SIL internal standard like this compound is its ability to co-elute with the target analyte, ensuring that both experience identical conditions during analysis. This is particularly crucial for mitigating matrix effects, a common source of error in LC-MS/MS analysis of complex biological samples.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of a quaternary ammonium compound using this compound as a surrogate standard.
Sample Preparation
-
Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma, urine), add a known concentration of this compound solution.
-
Protein Precipitation: Add 400 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for the separation of polar compounds like quaternary amines.[3]
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).[3]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and this compound are monitored.
Visualizing the Workflow
The following diagram illustrates the typical workflow for a quantitative bioanalysis using a stable isotope-labeled internal standard.
Caption: Quantitative analysis workflow using a surrogate.
This workflow highlights the key stages from sample preparation to data analysis, emphasizing the point at which the internal standard is introduced to account for downstream variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Trimethylammonium Chloride-d10 and Its Deuterated Analogues in Quantitative Research
For researchers, scientists, and drug development professionals, the precise quantification of endogenous metabolites is paramount. This guide provides a comprehensive comparison of trimethylammonium chloride-d10 and its related deuterated compounds, primarily focusing on their application as internal standards in mass spectrometry-based quantitative analysis. We delve into their performance, supported by experimental data, and provide detailed methodologies for their use.
Deuterated compounds, where hydrogen atoms are replaced by their heavier isotope deuterium (B1214612), have become indispensable tools in analytical chemistry. Their near-identical chemical properties to their non-deuterated counterparts, coupled with a distinct mass difference, make them ideal internal standards for correcting variations during sample preparation and analysis. This compound and its d9 variant are widely used for the quantification of choline (B1196258) and its metabolites, which are crucial in numerous physiological processes. Similarly, deuterated trimethylamine (B31210) N-oxide (TMAO) serves as an essential standard for its non-deuterated form, a gut microbiota-derived metabolite implicated in cardiovascular health.
Performance Comparison of Deuterated Internal Standards
The primary application of this compound and its analogues is as internal standards in isotope dilution mass spectrometry. Their performance is evaluated based on criteria such as accuracy, precision, linearity, and the ability to co-elute with the analyte of interest to compensate for matrix effects.
While deuterated standards are widely used, it is important to understand their potential limitations compared to other stable isotope-labeled standards (e.g., ¹³C). The "isotope effect" can sometimes lead to a slight difference in retention time between the deuterated standard and the native analyte during liquid chromatography (LC).[1] This can result in differential matrix effects, potentially impacting accuracy. Furthermore, in certain conditions, deuterated standards can be susceptible to hydrogen-deuterium (H/D) exchange, which could compromise quantitative accuracy.[2]
Below are tables summarizing the performance data of analytical methods employing deuterated trimethylammonium compounds.
Table 1: Performance Characteristics of an LC-MS/MS Method for TMAO Quantification using TMAO-d9 as an Internal Standard [3][4]
| Parameter | Performance Metric |
| Linearity | 0.1 - 200 µM |
| Lower Limit of Quantification (LLOQ) | 0.05 µM |
| Accuracy (Spike Recovery) | 97.3% - 101.6% |
| Intra-day Precision (CV%) | < 6.4% |
| Inter-day Precision (CV%) | < 9.9% |
| Recovery | 99 ± 1% |
Table 2: Performance of an HILIC-LC-MS Method for Choline and Other Methylamines using Choline-d9 and other Deuterated Standards [5]
| Analyte | Linearity (µmol/L) | Inter-day CV% (n=8) | Recovery (Clinical Samples) |
| Choline | 0.1 - 200 | < 9% | 91 - 107% |
| Betaine | 0.1 - 200 | < 9% | 91 - 107% |
| TMAO | 0.1 - 100 | < 9% | 91 - 107% |
| L-Carnitine (B1674952) | 0.1 - 200 | < 9% | 91 - 107% |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of choline and TMAO using their respective deuterated internal standards.
Protocol 1: Quantification of Trimethylamine N-Oxide (TMAO) in Human Plasma using LC-MS/MS
This protocol is adapted from a validated method for the sensitive and accurate measurement of TMAO.[3][4]
1. Sample Preparation (Protein Precipitation):
-
To 20 µL of plasma or serum, add 80 µL of a 10 µM internal standard solution (TMAO-d9 in methanol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC Column: Silica column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% propanoic acid in water.
-
Mobile Phase B: 0.1% acetic acid in methanol (B129727).
-
Gradient Elution: A suitable gradient to separate TMAO from other plasma components.
-
Mass Spectrometry: Electrospray ionization in positive-ion mode (ESI+).
-
MRM Transitions:
-
TMAO: m/z 76 → 58
-
TMAO-d9: m/z 85 → 66
-
Protocol 2: Simultaneous Quantification of Choline and its Metabolites in Plasma using HILIC-LC-MS
This protocol is based on a method for the comprehensive analysis of methylamines.[5]
1. Sample Preparation:
-
To a plasma sample, add a mixture of deuterated internal standards (including choline-d9, betaine-d11, TMAO-d9, etc.) at a constant concentration (e.g., 20 µmol/L).
-
Precipitate proteins using a cold organic solvent (e.g., methanol or acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with the initial mobile phase for analysis.
2. HILIC-LC-MS Analysis:
-
LC Column: HILIC column (e.g., neutral HILIC phase).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 25 mmol/L ammonium (B1175870) formate (B1220265) in water).
-
Mass Spectrometry: ESI+ with selected ion monitoring (SIM) or MRM for each analyte and its corresponding internal standard.
-
Selected m/z Ratios for SIM:
-
Choline: [M+H]⁺
-
Choline-d9: [M+H]⁺ (m/z 113)
-
TMAO: [M+H]⁺ (m/z 76) and [2M+H]⁺ (m/z 151)
-
TMAO-d9: [M+H]⁺ (m/z 85)
-
Visualizing Metabolic and Analytical Pathways
To better understand the context of these analytical applications, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow.
The above diagram illustrates the major metabolic fates of dietary choline, including its conversion to the neurotransmitter acetylcholine, its role in membrane synthesis, and its metabolism by gut microbiota to form TMA, which is subsequently oxidized in the liver to TMAO.[6][7][8][9]
This workflow diagram outlines the key steps in a typical quantitative analysis using a deuterated internal standard, from sample collection to the final determination of the analyte concentration.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Choline - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
Navigating the Regulatory Landscape of Deuterated Standards in Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rigorous world of drug development and bioanalysis, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the reliability and integrity of study data submitted to regulatory authorities. Among the various types of internal standards, deuterated standards—stable isotope-labeled (SIL) compounds where one or more hydrogen atoms are replaced by deuterium—have become a cornerstone of quantitative mass spectrometry-based assays. This guide provides an objective comparison of deuterated internal standards with their alternatives, supported by experimental data and detailed protocols, all within the framework of current regulatory guidelines.
The Regulatory Imperative: FDA, EMA, and the Harmonized ICH M10 Guideline
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have converged on a harmonized set of principles for bioanalytical method validation, outlined in the International Council for Harmonisation (ICH) M10 guideline.[1][2] This globally recognized standard emphasizes the use of a suitable internal standard to ensure the accuracy and precision of bioanalytical methods by correcting for variability during sample processing and analysis.[2]
The ICH M10 guideline, now the standard for both the FDA and EMA, strongly recommends the use of stable isotope-labeled internal standards, such as deuterated compounds, for mass spectrometry-based assays.[1] The rationale is clear: an ideal internal standard should mimic the analyte of interest throughout the analytical process, from extraction to detection.[3][4] Deuterated standards, being chemically and physically almost identical to the analyte, are uniquely positioned to fulfill this role.[4]
Head-to-Head Comparison: Deuterated vs. Other Internal Standards
While deuterated standards are widely favored, it is essential to understand their performance characteristics in comparison to other common types of internal standards, such as carbon-13 (¹³C)-labeled standards and structural analogs.
| Parameter | Deuterated Standard (e.g., d₃-Analyte) | ¹³C-Labeled Standard (e.g., ¹³C₆-Analyte) | Structural Analog |
| Structural Similarity | Nearly identical to the analyte | Virtually identical to the analyte | Similar but not identical chemical structure |
| Chromatographic Behavior | May exhibit a slight retention time shift (isotope effect)[5][6] | Co-elutes perfectly with the analyte[5][6] | Different retention time |
| Ionization Efficiency | Very similar to the analyte | Identical to the analyte | May differ significantly from the analyte |
| Correction for Matrix Effects | Highly effective due to near co-elution[4][7] | Most effective due to perfect co-elution[5] | Less effective, as it may not experience the same matrix effects |
| Potential for Isotopic Exchange | Possible in certain cases, leading to analytical inaccuracies[8] | Not prone to exchange | Not applicable |
| Cost and Availability | Generally more readily available and less expensive than ¹³C-labeled standards[9] | Typically more expensive and less commercially available[9] | Varies depending on the compound |
| Regulatory Acceptance | Widely accepted and recommended by regulatory agencies[7] | Considered the "gold standard" but not always required[5] | Acceptable with thorough validation and justification |
Key Experimental Protocols for Method Validation
Adherence to the ICH M10 guideline requires robust experimental validation of the chosen internal standard. Below are detailed methodologies for critical experiments.
Internal Standard Suitability and Interference Check
Objective: To demonstrate that the selected deuterated internal standard is suitable for the method and does not interfere with the quantification of the analyte, and vice versa.[2]
Protocol:
-
Prepare a set of blank matrix samples from at least six different sources.
-
Prepare a "zero sample" by spiking the blank matrix with the deuterated internal standard at its working concentration.
-
Prepare Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the deuterated internal standard at its working concentration.
-
Analyze the samples using the bioanalytical method.
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[2]
-
The response of any interfering peak at the retention time of the deuterated internal standard in the LLOQ sample (containing only the analyte) should be less than 5% of the internal standard's response.
Assessment of Matrix Effects
Objective: To assess the ability of the deuterated internal standard to compensate for matrix effects, which are the suppression or enhancement of ionization due to co-eluting components from the biological matrix.[4]
Protocol:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike the analyte and deuterated internal standard into the reconstitution solvent at concentrations representing the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).
-
Set 2 (Post-extraction Spike): Extract blank matrix from at least six different sources first, and then spike the analyte and deuterated internal standard into the extracted matrix at LLOQ and ULOQ concentrations.
-
Set 3 (Pre-extraction Spike): Spike the analyte and deuterated internal standard into the blank matrix at LLOQ and ULOQ concentrations before extraction.
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set 2 to Set 1.
-
The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[1][4]
Visualizing Key Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
Assessing the Isotopic Purity of Trimethylammonium chloride-d10: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing deuterated compounds as internal standards, ensuring high isotopic purity is paramount for accurate and reproducible results. This guide provides a comparative assessment of Trimethylammonium chloride-d10 and its alternatives, focusing on the methodologies and data used to determine isotopic purity.
Introduction to Isotopic Purity Assessment
The isotopic purity of a deuterated compound refers to the percentage of molecules in which all specified hydrogen atoms have been replaced by deuterium. Impurities, in the form of partially deuterated or non-deuterated species, can interfere with analytical measurements, leading to inaccurate quantification. The two primary analytical techniques for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Comparative Analysis of Deuterated Internal Standards
This compound is a commonly used internal standard. For a comprehensive evaluation, it is compared with other deuterated quaternary ammonium (B1175870) salts, such as Choline chloride-d9 and Tetramethylammonium chloride-d12, which are often used in similar applications.
Data Presentation
The following tables summarize the typical isotopic purity specifications and the analytical methods used for this compound and its common alternatives.
Table 1: Isotopic Purity Comparison
| Compound | Common Isotopic Purity Specification | Key Analytical Methods |
| This compound | Typically ≥98% | ¹H NMR, Mass Spectrometry |
| Choline chloride-d9 | Isotopic Enrichment: ≥98.8%[1], Isotopic Purity by NMR: >95% | ¹H NMR, HPLC, Mass Spectrometry[1] |
| Tetramethylammonium chloride-d12 | Typically ≥98% | ¹H NMR, Mass Spectrometry |
Table 2: Supplier-Specific Isotopic Purity Data for Choline chloride-d9
| Supplier | Batch No. | Isotopic Enrichment | Chemical Purity (HPLC) |
| MedChemExpress | M002233 | 98.8%[1] | 99.9%[1] |
| Cayman Chemical | - | ≥99% deuterated forms (d1-d9) | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of isotopic purity. Below are the standard protocols for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a powerful tool for quantifying the amount of residual non-deuterated protons in a sample.
Objective: To determine the isotopic enrichment by quantifying the signals from residual protons.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the deuterated standard in a deuterated solvent (e.g., D₂O, DMSO-d₆) that does not contain exchangeable protons.
-
Internal Standard: Add a known amount of a certified internal standard with a known concentration and a signal that does not overlap with the analyte signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integration and Calculation: Integrate the area of the residual proton signals of the deuterated compound and the signal of the internal standard. The isotopic purity is calculated by comparing these integrals relative to their known number of protons. A novel method combining ¹H NMR and ²H NMR can also be used for more accurate determination of isotopic abundance[2].
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).
Objective: To determine the relative abundance of the fully deuterated species compared to partially deuterated and non-deuterated species.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the deuterated standard in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion or Chromatography: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). LC separation can be beneficial to remove any non-volatile impurities.
-
Data Acquisition: Acquire the mass spectrum in a full scan mode using a high-resolution mass spectrometer (e.g., TOF, Orbitrap). The high resolution is necessary to distinguish between the different isotopologues.
-
Data Analysis: Identify the molecular ion cluster corresponding to the deuterated compound.
-
Isotopic Purity Calculation: Calculate the relative abundance of each isotopologue (d0, d1, d2...d10). The isotopic purity is typically reported as the percentage of the desired fully deuterated isotopologue (d10) relative to the sum of all isotopologues.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the isotopic purity of a deuterated standard.
Caption: Workflow for Isotopic Purity Assessment.
Conclusion
The accurate determination of isotopic purity is a critical quality control step for deuterated internal standards. Both NMR spectroscopy and mass spectrometry provide essential and complementary information. While this compound is a reliable standard, it is crucial for researchers to have access to and understand the experimental data that certifies its isotopic purity. As demonstrated with Choline chloride-d9, reputable suppliers provide detailed Certificates of Analysis with this information. When selecting a deuterated standard, researchers should always request and scrutinize this data to ensure the integrity of their analytical results.
References
A Researcher's Guide to Selecting Trimethylammonium chloride-d10: A Comparative Analysis
For researchers in drug development and metabolomics, the quality of stable isotope-labeled internal standards is paramount for generating accurate and reproducible data. Trimethylammonium chloride-d10, a deuterated analog of an endogenous metabolite, is a critical tool for quantitative analysis using mass spectrometry. This guide provides a comparative overview of key quality attributes from leading suppliers and outlines a standard experimental protocol for its application.
Supplier Specification Overview
The selection of a suitable supplier for this compound hinges on several key quality metrics, primarily chemical purity and isotopic enrichment. High chemical purity ensures that the analytical signal is not compromised by contaminants, while high isotopic enrichment is crucial for minimizing signal overlap with the unlabeled analyte. The following table summarizes typical specifications offered by major suppliers in the market.
| Specification | Supplier A (e.g., Cambridge Isotope Labs) | Supplier B (e.g., MedChemExpress) | Supplier C (e.g., Sigma-Aldrich) |
| Chemical Purity (by HPLC/NMR) | ≥98% | ≥99% | ≥98% |
| Isotopic Enrichment (D atom %) | ≥98% | ≥98% | ≥98% |
| Certificate of Analysis (CoA) | Provided with Lot-Specific Data | Provided with Lot-Specific Data | Provided with Lot-Specific Data |
| Available Formulations | Neat Solid | Neat Solid | Neat Solid |
| Standard Unit Sizes | 1g, 5g | 10mg, 50mg, 100mg | Varies by Product Number |
Note: The data presented is illustrative of typical industry standards. Researchers should always consult the lot-specific Certificate of Analysis for precise figures before purchase.
Application: Quantification of Trimethylamine N-Oxide (TMAO) in Plasma
A primary application for this compound is its use as an internal standard for the quantification of Trimethylamine N-Oxide (TMAO) and related metabolites in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] The workflow for such an experiment is outlined below.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
